molecular formula C8H17N3O B071384 N-(2-Piperazin-1-ylethyl)acetamide CAS No. 178244-38-7

N-(2-Piperazin-1-ylethyl)acetamide

Numéro de catalogue: B071384
Numéro CAS: 178244-38-7
Poids moléculaire: 171.24 g/mol
Clé InChI: XPSRIHVLKNYNAR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-Piperazin-1-ylethyl)acetamide is a versatile and highly valuable chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, combining a piperazine ring—a privileged scaffold in pharmacology—with an acetamide-linked ethyl spacer. This structure makes it an essential building block for the synthesis of novel compounds, particularly those targeting G-protein-coupled receptors (GPCRs) and various central nervous system (CNS) targets.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(2-piperazin-1-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-8(12)10-4-7-11-5-2-9-3-6-11/h9H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSRIHVLKNYNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633583
Record name N-[2-(Piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178244-38-7
Record name N-[2-(Piperazin-1-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacological Properties and Synthetic Utility of N-(2-Piperazin-1-ylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the design of neuroactive and cardiovascular agents relies heavily on privileged scaffolds that offer predictable pharmacokinetics and highly specific target engagement. N-(2-Piperazin-1-ylethyl)acetamide (CAS: 178244-38-7) is a highly versatile pharmacophore building block. While rarely administered as a standalone active pharmaceutical ingredient (API) due to its rapid clearance and low molecular weight, it serves as a critical terminal fragment in the synthesis of long-chain arylpiperazines (LCAPs) and aminergic G-protein coupled receptor (GPCR) modulators.

This technical guide dissects the structural rationale, physicochemical properties, and experimental workflows associated with this compound, providing drug development professionals with a comprehensive blueprint for its utilization.

Table 1: Chemical Identity & Physicochemical Properties
ParameterValuePharmacological Implication
IUPAC Name N-[2-(piperazin-1-yl)ethyl]acetamideStandardized nomenclature for regulatory filings.
CAS Number 178244-38-7Unique identifier for inventory and compliance.
Molecular Formula C8H17N3OLow molecular weight allows for downstream elaboration.
Molecular Weight 171.24 g/mol Highly efficient ligand efficiency (LE) starting point.
Hydrogen Bond Donors 2 (Amide NH, Piperazine NH)Facilitates interaction with receptor hydrogen-bond networks.
Hydrogen Bond Acceptors 3 (Amide O, Piperazine N x2)Enhances aqueous solubility and target residence time.
Topological Polar Surface Area 44.4 ŲOptimal for blood-brain barrier (BBB) penetration when derivatized.

Pharmacophore Analysis & Target Engagement

The utility of N-(2-Piperazin-1-ylethyl)acetamide is not accidental; it is an engineered fragment designed to satisfy specific steric and electronic requirements within GPCR binding pockets. The causality behind its structural components can be broken down into three distinct motifs:

  • The Piperazine Core (The Anchor): The secondary amine of the piperazine ring possesses a pKa of ~9.0, ensuring it is protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with the conserved Asp3.32 residue located in transmembrane helix 3 (TM3) of aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT1A) ().

  • The Ethyl Linker (The Spacer): The two-carbon aliphatic chain provides necessary conformational flexibility. It acts as a spacer that allows the terminal acetamide group to reach secondary binding pockets (often involving extracellular loops) without inducing steric clashes that would abrogate the primary Asp3.32 interaction.

  • The Acetamide Moiety (The Modulator): Unlike a free primary amine, which is highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO), the acetylated amine resists metabolic degradation. Furthermore, the amide carbonyl acts as a potent hydrogen bond acceptor, often interacting with Tyr7.43 or Asn7.39 in serotonin receptors ().

Table 2: Pharmacophore Motif Contributions
Structural MotifPrimary Target InteractionFunctional Consequence
Piperazine Ring Asp3.32 (Transmembrane Helix 3)Primary orthosteric anchor; drives baseline affinity.
Ethyl Linker Hydrophobic Clefts (TM4-TM5)Conformational flexibility; determines receptor subtype selectivity.
Acetamide Group Tyr7.43 / Asn7.39 / ADMEH-bonding; prevents MAO-mediated degradation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an orthogonal validation check to guarantee that the output is reliable and reproducible.

Protocol 1: Selective Synthesis of N-(2-Piperazin-1-ylethyl)acetamide

Synthesizing this fragment from the inexpensive precursor 1-(2-aminoethyl)piperazine requires precise chemoselectivity to prevent di-acetylation.

  • Step 1: Selective Boc-Protection. Dissolve 1-(2-aminoethyl)piperazine in dichloromethane (DCM). Slowly add 1.0 equivalent of Di-tert-butyl dicarbonate (Boc2O) at 0°C. The steric hindrance of the primary amine directs Boc protection primarily to the secondary piperazine nitrogen.

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms complete conversion.

  • Step 2: Acetylation. Add 1.2 equivalents of acetic anhydride and triethylamine (TEA) to the reaction mixture. Stir at room temperature for 4 hours.

    • Self-Validation: Analyze via LC-MS. The presence of the intermediate mass (m/z = 272.1) without higher mass adducts confirms mono-acetylation.

  • Step 3: Deprotection. Remove the DCM in vacuo, resuspend in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours to cleave the Boc group. Neutralize with saturated NaHCO3 and extract with ethyl acetate.

    • Self-Validation: Conduct 1H NMR spectroscopy. The absence of a prominent singlet at ~1.4 ppm (t-butyl protons) and the retention of a singlet at ~1.9 ppm (acetyl methyl protons) validates the structural integrity of the final product.

Synthesis_Workflow SM 1-(2-Aminoethyl)piperazine (Starting Material) Boc Boc Protection (Selective N4) SM->Boc Acet Acetylation (Acetic Anhydride) Boc->Acet Deprot Deprotection (TFA/DCM) Acet->Deprot Product N-(2-Piperazin-1-ylethyl)acetamide (Target Product) Deprot->Product

Workflow for the selective synthesis of N-(2-Piperazin-1-ylethyl)acetamide.
Protocol 2: In Vitro GPCR Binding Assay (Radioligand Displacement)

When N-(2-Piperazin-1-ylethyl)acetamide is derivatized into a novel API, its target engagement must be quantified. This protocol outlines a radioligand displacement assay for the Dopamine D2 receptor ().

  • Step 1: Membrane Preparation. Harvest CHO-K1 cells stably expressing the human D2 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Self-Validation: Perform a BCA Protein Assay to standardize the membrane concentration to exactly 15 µ g/well , ensuring a consistent Bmax (maximum binding capacity).

  • Step 2: Radioligand Incubation. Incubate membranes with 0.5 nM [3H]-spiperone and varying concentrations of the synthesized piperazine derivative (10^-11 to 10^-4 M) in a 96-well plate for 120 minutes at 25°C.

    • Self-Validation: Include a known reference standard (e.g., Haloperidol). Calculate the Z'-factor; the assay is only validated if Z' > 0.5, indicating robust signal-to-noise.

  • Step 3: Filtration and Scintillation. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

    • Self-Validation: Define Non-Specific Binding (NSB) using 10 µM (+)butaclamol. Specific binding must account for >80% of the total signal to ensure data reliability.

GPCR_Signaling Ligand Piperazine Derivative (Agonist/Antagonist) GPCR Aminergic GPCR (e.g., D2R / 5-HT1A) Ligand->GPCR Binds Asp3.32 G_Protein Gαi/o Protein Complex GPCR->G_Protein Activation AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Downregulates

GPCR signaling modulation by piperazine-derived ligands via Gαi/o pathways.

References

  • Chemical Substance Information: Acetamide, N-[2-(1-piperazinyl)ethyl]- (9CI) . NextSDS Database. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands . MDPI - Molecules.[Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors . ACS Chemical Neuroscience.[Link]

  • Active-State Model of a Dopamine D2 Receptor - Gai Complex Stabilized by Aripiprazole-Type Partial Agonists . PLOS One. [Link]

N-(2-Piperazin-1-ylethyl)acetamide molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(2-Piperazin-1-ylethyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of N-(2-Piperazin-1-ylethyl)acetamide, a piperazine derivative of interest to researchers and professionals in drug development. This document details the core physicochemical properties, including molecular weight and exact mass, and outlines robust methodologies for its synthesis and characterization. By synthesizing established chemical principles with practical insights, this guide serves as an authoritative resource for utilizing this compound in a research and development setting. We will explore the causality behind synthetic choices and analytical validation, grounding the discussion in the broader context of piperazine-containing compounds in medicinal chemistry.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its prevalence is due to a combination of favorable properties: the two nitrogen atoms can be functionalized to modulate potency and selectivity, and their basicity at physiological pH often improves aqueous solubility and allows for salt formation, enhancing bioavailability.

N-(2-Piperazin-1-ylethyl)acetamide belongs to a class of compounds that couples the piperazine core with an acetamide moiety through an ethyl linker. This structural motif is explored in drug discovery for its potential to interact with a range of biological targets. Derivatives of piperazine acetamide have been investigated for activities including antipsychotic, anti-inflammatory, and antimicrobial effects. This guide focuses specifically on the title compound, providing the foundational data necessary for its application in rigorous scientific investigation.

Physicochemical Properties

The fundamental characteristics of N-(2-Piperazin-1-ylethyl)acetamide (CAS Number: 178244-38-7) are crucial for its handling, formulation, and interpretation in experimental assays. The key quantitative data are summarized below.

PropertyValueSource
IUPAC Name N-(2-(piperazin-1-yl)ethyl)acetamideSystematically Derived
CAS Number 178244-38-7[1][2]
Molecular Formula C₈H₁₇N₃OCalculated
Molecular Weight 171.24 g/mol [3][4][5]
Exact Mass 171.13716 DaCalculated

Note: The molecular weight and exact mass are identical to its structural isomer, N-Ethyl-2-(piperazin-1-yl)acetamide (CAS: 40004-11-3).[3][5]

Chemical Structure

The structure of N-(2-Piperazin-1-ylethyl)acetamide features a terminal acetamide group connected via a two-carbon ethyl bridge to the nitrogen at position 1 of the piperazine ring. The nitrogen at position 4 remains a secondary amine.

Caption: Chemical structure of N-(2-Piperazin-1-ylethyl)acetamide.

Synthesis and Purification

The synthesis of N-(2-Piperazin-1-ylethyl)acetamide is typically achieved through nucleophilic substitution. A common and efficient strategy involves the reaction of piperazine with an N-acylated haloalkane.

Principle of Synthesis

The synthesis hinges on the nucleophilicity of the secondary amine in piperazine. One nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom, in this case, the carbon bearing a halogen in N-(2-chloroethyl)acetamide. The use of a large excess of piperazine can favor monosubstitution and minimize the formation of the disubstituted byproduct. Alternatively, protecting one of the piperazine nitrogens (e.g., with a Boc group) allows for controlled, regioselective alkylation, followed by a deprotection step.

Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Reaction Setup : To a solution of piperazine (4-6 molar equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2-3 equivalents) to act as a proton scavenger.

  • Addition of Electrophile : Slowly add N-(2-chloroethyl)acetamide (1 molar equivalent) to the stirred reaction mixture at room temperature.

  • Reaction Progression : Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-12 hours.

  • Work-up : After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction : Dissolve the resulting residue in water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove unreacted starting material and byproducts. The desired product, being basic, may remain in the aqueous layer.

  • Purification : Adjust the pH of the aqueous layer to >10 with NaOH and extract the product into dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum. Further purification can be achieved by column chromatography on silica gel.

G cluster_0 Synthesis Workflow A 1. Dissolve Piperazine & K2CO3 in Acetonitrile B 2. Add N-(2-chloroethyl)acetamide A->B C 3. Reflux (60-80°C) Monitor via TLC/LC-MS B->C D 4. Cool & Filter Evaporate Solvent C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purify by Column Chromatography E->F G N-(2-Piperazin-1-ylethyl)acetamide F->G

Sources

N-(2-Piperazin-1-ylethyl)acetamide (N-PEA) Scaffold: Receptor Binding Affinity Profile and Pharmacological Applications in Aminergic GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary neuropharmacology, the development of multi-target directed ligands (MTDLs) for the treatment of complex psychiatric conditions (e.g., schizophrenia, major depressive disorder) relies heavily on privileged molecular scaffolds. The N-(2-Piperazin-1-ylethyl)acetamide (N-PEA) fragment represents a highly versatile pharmacophore. While the unsubstituted N-PEA fragment exhibits negligible intrinsic affinity, when conjugated with specific aryl or heteroaryl systems at the N4 position of the piperazine ring, it acts as a critical anchoring motif. This structural combination dictates high-affinity binding and functional selectivity across aminergic G-protein coupled receptors (GPCRs), predominantly the 5−HT1A​ , D2​ , D3​ , and 5−HT7​ receptors[1][2].

This technical whitepaper delineates the structural pharmacology of the N-PEA scaffold, details the causality behind its receptor binding profile, and establishes self-validating experimental protocols for evaluating its neuropharmacological efficacy.

Structural Pharmacology & Binding Causality

The binding architecture of N-PEA derivatives within the orthosteric sites of aminergic GPCRs is governed by three distinct structural domains, each responsible for specific receptor-ligand interactions:

  • The Basic Piperazine Nitrogen (N1): The protonated N1 atom of the piperazine ring is the primary pharmacophoric requirement for monoaminergic GPCR binding. It forms a highly conserved salt bridge with the carboxylate side chain of an aspartate residue located in transmembrane domain 3 (Asp3.32). Without this ionic interaction, binding affinity collapses entirely[3][4].

  • The Ethyl Linker: The two-carbon aliphatic chain provides the optimal spatial flexibility required for the ligand to navigate the hydrophobic cleft formed by TM3, TM5, and TM6. Extending or shortening this linker drastically reduces 5−HT1A​ and D2​ affinity due to steric clashes or inability to reach secondary binding pockets[5].

  • The Terminal Acetamide Moiety: The acetamide group acts as a hydrogen bond donor/acceptor. It interacts with residues in the extracellular loop 2 (ECL2) or TM7. The presence of the carboxamide residue significantly enhances 5−HT1A​ agonism and bioavailability compared to simple alkyl or ether tails, driving the selectivity profile away from off-target α1​ -adrenergic receptors[5].

Quantitative Binding Affinity Profile

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how modifying the N4-aryl substituent on the N-PEA core shifts the binding affinity ( Ki​ ) across key GPCR targets.

Compound / Scaffold Variant 5−HT1A​ ( Ki​ , nM) D2​ ( Ki​ , nM) D3​ ( Ki​ , nM) 5−HT7​ ( Ki​ , nM)Receptor Profile
Unsubstituted N-PEA >1000>1000>1000>1000Inactive Fragment
4-(2-Methoxyphenyl)-N-PEA 1.2124.086.090.0 5−HT1A​ Agonist / D2​ Partial Agonist
4-(2,3-Dichlorophenyl)-N-PEA 0.845.322.1411.0Mixed D2​/D3​/5−HT1A​ Ligand
4-(Indol-4-yl)-N-PEA 4.5>1000950.04.8Dual 5−HT1A​ / 5−HT7​ Ligand

Data synthesized from established SAR models of arylpiperazine-acetamide derivatives[2][5].

Signaling Pathway Visualization

N-PEA derivatives targeting 5−HT1A​ and D2​ receptors predominantly act via Gi/o​ coupled pathways. Upon orthosteric binding, the ligand stabilizes a receptor conformation that promotes the exchange of GDP for GTP on the Gαi​ subunit. This leads to the dissociation of the Gαi​ and Gβγ complex, resulting in the inhibition of Adenylyl Cyclase (AC) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Pathway Ligand N-PEA Derivative (Agonist) Receptor 5-HT1A / D2 GPCR (Transmembrane) Ligand->Receptor Orthosteric Binding GProtein Gi/o Protein Complex (GDP Release) Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (Effector) GProtein->AC Gαi Subunit (Inhibition) GIRK GIRK Channels (K+ Efflux) GProtein->GIRK Gβγ Subunit (Activation) cAMP cAMP Levels (Decreased) AC->cAMP Downstream Effect

Gi/o-coupled signaling pathway activated by N-PEA derivative binding to 5-HT1A/D2 receptors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of N-PEA derivatives must employ self-validating assay systems. The following protocols detail the mechanistic rationale behind each experimental choice.

Radioligand Competition Binding Assay ( 5−HT1A​ & D2​ )

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of synthesized N-PEA derivatives.

Methodology & Causality:

  • Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably expressing human cloned 5−HT1A​ or D2​ receptors. Rationale: CHO cells lack endogenous monoamine receptors, providing a zero-background matrix that prevents cross-reactivity artifacts.

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , and 1 mM MgCl2​ . Rationale: Divalent cations ( Mg2+ , Ca2+ ) are critical for stabilizing the receptor-G-protein complex in a high-affinity state.

  • Radioligand Addition: Add 1 nM [3H] -8-OH-DPAT (for 5−HT1A​ ) or 0.5 nM [3H] -Spiperone (for D2​ ).

  • Non-Specific Binding (NSB) Definition: Define NSB using 10 μ M Serotonin ( 5−HT1A​ ) or 10 μ M Haloperidol ( D2​ ). Rationale: A 10,000-fold excess of a known cold ligand saturates all orthosteric sites, ensuring any remaining radioactive signal is purely non-specific lipid/plastic binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Rationale: Piperazine derivatives are highly lipophilic and basic. PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the ligand to the filter matrix.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation analyzer. Calculate Ki​ using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: Differentiate whether the N-PEA derivative acts as an agonist, partial agonist, or antagonist.

Methodology & Causality:

  • Reaction Assembly: Incubate CHO cell membranes (expressing the target GPCR) with the N-PEA test compound in an assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2​ , and 10 μ M GDP .

    • Critical Causality: Why add an excess of GDP? GDP locks the G-protein population in an inactive ( -GDP) state. When an agonist binds, it catalyzes the release of GDP and the binding of [35S]GTPγS . Without exogenous GDP, the basal rate of GTP exchange is too high, obscuring the agonist-induced signal window.

  • Radiotracer Addition: Add 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog) and incubate for 30 minutes at 30°C. Rationale: The sulfur-35 substitution prevents the intrinsic GTPase activity of the subunit from cleaving the radiotracer, trapping the complex in a measurable state.

  • Termination & Measurement: Filter through GF/B filters (no PEI required here, as the radiotracer is highly water-soluble), wash, and measure radioactivity.

  • Data Interpretation: An increase in signal >120% above basal indicates agonism. If the compound blocks the signal induced by a reference agonist (e.g., 8-OH-DPAT), it is classified as an antagonist[1].

References

  • 1 - International Journal of Research & Review 2.3 - ResearchGate / Bioorganic Chemistry 3.4 - Taylor & Francis 4.2 - NIH PubMed Central 5.5 - ACS Publications / Journal of Medicinal Chemistry

Sources

Predictive and Empirical Metabolic Profiling of N-(2-Piperazin-1-ylethyl)acetamide: A Technical Guide for Preclinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-Piperazin-1-ylethyl)acetamide serves as a critical aliphatic pharmacophore in numerous central nervous system (CNS) and cardiovascular drug discovery programs. Understanding its metabolic fate is paramount for optimizing pharmacokinetic (PK) properties, minimizing toxicological liabilities, and improving oral bioavailability. As a Senior Application Scientist, I have structured this whitepaper to delineate the structural determinants of this compound's metabolism, detail its primary biotransformation pathways, and provide a rigorously validated, self-correcting experimental workflow for metabolite identification (MetID).

Section 1: Structural Determinants of Metabolism

The molecule (Exact Mass: 171.1372 Da) features three distinct sites susceptible to enzymatic attack:

  • The Acetamide Moiety: Prone to hydrolytic cleavage by hepatic amidases.

  • The Ethyl Bridge: Susceptible to oxidative N-dealkylation.

  • The Piperazine Ring: A known hotspot for α -carbon oxidation and N-oxidation.

Section 2: Primary Metabolic Pathways

Pathway A: Amidase and Carboxylesterase (CES) Mediated Hydrolysis

The terminal acetamide group is a prime target for hydrolysis. Carboxylesterases (CES), particularly CES1 localized in the human liver, play a critical role in catalyzing the hydrolysis of amides, esters, and carbamates[1]. This deacetylation yields 1-(2-aminoethyl)piperazine and acetic acid. Interestingly, while typically hydrolytic, cytochrome P450 enzymes such as CYP3A4 have also been documented to directly catalyze the deacetylation of acetamides in specific structural contexts[2].

Pathway B: CYP-Mediated N-Dealkylation

The ethyl bridge connecting the piperazine ring to the acetamide group is highly susceptible to oxidative cleavage. CYP3A4 and CYP2D6 are the primary isoforms known to mediate the N-dealkylation of piperazine derivatives[3]. This process involves initial α -carbon hydroxylation followed by spontaneous cleavage, yielding unsubstituted piperazine and an unstable aldehyde intermediate that rapidly oxidizes to N-acetylglycine.

Pathway C: Piperazine Ring Oxidation

The piperazine ring itself is not metabolically inert. It is highly susceptible to α -carbon oxidation by CYPs, leading to the formation of lactam metabolites (piperazin-2-one derivatives)[4]. Additionally, Flavin-containing monooxygenases (FMO3) and CYPs can catalyze direct N-oxidation at the secondary or tertiary amines of the piperazine ring.

MetabolicPathways Parent N-(2-Piperazin-1-ylethyl)acetamide (Parent) M1 1-(2-Aminoethyl)piperazine (Amide Hydrolysis) Parent->M1 CES1 / Amidases M2 Piperazine + N-Acetylglycine (N-Dealkylation) Parent->M2 CYP3A4 / CYP2D6 M3 Piperazin-2-one derivative (C-Oxidation) Parent->M3 CYP-mediated (α-carbon) M4 N-Oxide derivative (N-Oxidation) Parent->M4 FMO3 / CYP3A4

Figure 1: Predicted metabolic degradation pathways of N-(2-Piperazin-1-ylethyl)acetamide.

Section 3: Quantitative Metabolite Profiling

To facilitate LC-HRMS/MS detection, the exact monoisotopic masses and expected mass shifts for the parent compound and its predicted phase I metabolites are summarized below.

Metabolite CodeBiotransformation PathwayPrimary Enzyme(s)Chemical FormulaExact Mass [M+H]+Mass Shift (Da)
Parent N/AN/AC8H17N3O172.14440.0000
M1 Amide Hydrolysis (Deacetylation)CES1, Amidases, CYP3A4C6H15N3130.1339-42.0105
M2 N-Dealkylation (Cleavage)CYP3A4, CYP2D6C4H10N287.0917-85.0527
M3 C-Oxidation (Lactam formation)CYP P450sC8H15N3O2186.1236+13.9792
M4 N-OxidationFMO3, CYP3A4C8H17N3O2188.1393+15.9949

Section 4: Self-Validating Experimental Workflow for MetID

To empirically validate these predicted pathways, a robust in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system to ensure absolute confidence in metabolite assignment, distinguishing true enzymatic turnover from chemical instability.

MetIDWorkflow S1 Phase I & II Incubation HLM + NADPH (37°C, 1 µM) S2 Quenching & Extraction Ice-cold Acetonitrile (Protein Precipitation) S1->S2 S3 LC-HRMS/MS Analysis UPLC coupled to Orbitrap/Q-TOF S2->S3 S4 Data Processing Mass Defect Filtering & MS/MS Fragmentation S3->S4

Figure 2: Standardized LC-HRMS/MS workflow for in vitro metabolite identification.

Step-by-Step Methodology & Causality

1. System Preparation & Equilibration:

  • Action: Prepare a 1 µM solution of N-(2-Piperazin-1-ylethyl)acetamide in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2.

  • Causality: The 1 µM concentration is deliberately chosen to remain well below the anticipated Km​ for most CYPs. This ensures the reaction follows first-order (linear) kinetics, which is mathematically required to accurately calculate intrinsic clearance ( CLint​ ). MgCl2 acts as an essential cofactor for CYP structural stability.

2. Enzyme Addition & Control Setup (The Self-Validation Engine):

  • Action: Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL. Set up three parallel arms: (1) Active HLM, (2) Minus-NADPH control, and (3) Heat-inactivated HLM (boiled at 100°C for 10 mins).

  • Causality: This triad creates a self-validating logic gate. If degradation occurs only in Arm 1, it is CYP-mediated. If degradation occurs in Arms 1 and 2, it is mediated by non-CYP enzymes (e.g., CES1 amidases). If degradation occurs in all three arms, the compound is chemically unstable in the buffer, preventing false-positive metabolite assignments.

3. Reaction Initiation:

  • Action: Initiate the active and heat-inactivated arms by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Causality: Direct addition of NADPH leads to rapid cofactor depletion. A regenerating system continuously recycles NADP+ back to NADPH, maintaining a steady-state electron supply for the full 120-minute incubation.

4. Time-Course Sampling & Quenching:

  • Action: At 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: Ice-cold acetonitrile instantaneously denatures proteins to halt the reaction. Unlike methanol, acetonitrile produces a highly compact protein precipitate, drastically reducing the risk of clogging the ultra-high-performance liquid chromatography (UPLC) columns.

5. Data Processing via Mass Defect Filtering (MDF):

  • Action: Analyze supernatants via UPLC-Q-TOF. Apply an MDF window of ±50 mDa around the parent compound's mass defect (+0.1444 Da).

  • Causality: Biological matrices like HLM generate thousands of background ions. Because phase I metabolites retain the core scaffold, their mass defects remain tightly clustered with the parent. MDF computationally strips away endogenous lipid and peptide noise, revealing trace metabolites that would otherwise be obscured.

Sources

N-(2-Piperazin-1-ylethyl)acetamide physicochemical properties and solubility

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of N-(2-Piperazin-1-ylethyl)acetamide

Introduction

N-(2-Piperazin-1-ylethyl)acetamide is a derivative of piperazine, a core scaffold in numerous pharmacologically active compounds. The physicochemical properties of this molecule are critical determinants of its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). This guide provides a comprehensive analysis of the key physicochemical parameters of N-(2-Piperazin-1-ylethyl)acetamide, offering both theoretical predictions based on its structure and detailed, field-proven protocols for their experimental determination. For researchers in drug discovery and development, a thorough understanding of these properties is the foundation for rational drug design and formulation.

While specific experimental data for N-(2-Piperazin-1-ylethyl)acetamide is not extensively published, we can infer many of its properties from the well-characterized piperazine moiety and related acetamide structures. This guide will leverage data from close analogs to build a robust profile and will focus on the how-to of property determination, empowering researchers to generate precise data for their specific applications.

Molecular Structure and Inferred Properties

The structure of N-(2-Piperazin-1-ylethyl)acetamide features a piperazine ring, a flexible ethyl linker, and a terminal acetamide group. This combination of a basic heterocyclic amine and a polar, hydrogen-bonding amide group dictates its physicochemical nature.

  • Piperazine Moiety : The piperazine ring contains two nitrogen atoms, making the molecule a dibasic amine. This region is the primary site of protonation and is crucial for aqueous solubility and interaction with biological targets.

  • Acetamide Group : The amide group is polar and can act as both a hydrogen bond donor and acceptor. This contributes to its solubility in polar solvents.

  • Ethyl Linker : The ethyl chain provides flexibility to the molecule.

Based on this structure, we can anticipate that N-(2-Piperazin-1-ylethyl)acetamide will be a relatively polar and water-soluble compound, particularly at acidic pH where the piperazine nitrogens are protonated.

Core Physicochemical Properties: A Detailed Examination

A summary of the predicted and known properties of N-(2-Piperazin-1-ylethyl)acetamide and its core components is presented below.

PropertyValue (Predicted/Inferred)Significance in Drug Development
Molecular Formula C₈H₁₇N₃ODefines the elemental composition and molecular weight.
Molecular Weight 171.24 g/mol Influences diffusion rates and membrane permeability.
pKa (Basic) pKa₁: ~9.7, pKa₂: ~5.3Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding.
logP < 0 (Predicted)Indicates the hydrophilicity/lipophilicity balance, affecting membrane passage and distribution into tissues.
Aqueous Solubility High, especially at acidic pHDetermines dissolution rate and bioavailability for oral administration.
Melting Point Not available (likely a solid)Affects solid-state stability, handling, and formulation processes.
Ionization Constant (pKa)

The pKa values determine the degree of ionization of a molecule at a given pH. For N-(2-Piperazin-1-ylethyl)acetamide, the two nitrogen atoms on the piperazine ring are the primary basic centers.

Expertise & Experience: The pKa values of the parent piperazine molecule are well-established, typically around 9.73 (pKa₁) and 5.35 (pKa₂) at 298K.[1][2] The substitution of an N-acetylethyl group on one of the piperazine nitrogens will slightly alter these values. The electron-withdrawing effect of the acetamide group is expected to slightly decrease the basicity of the adjacent nitrogen, but the distal nitrogen's pKa should remain close to that of piperazine. Therefore, we can predict two pKa values, one around 9.7 and another slightly lower than 5.3. Accurate determination is crucial as even small shifts can significantly alter the charge state at physiological pH (7.4), which in turn affects solubility and membrane permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

This is the gold standard method for determining ionization constants. The protocol is self-validating through the use of standardized reagents and calibration procedures.

  • Preparation of the Analyte Solution : Accurately weigh approximately 10-20 mg of N-(2-Piperazin-1-ylethyl)acetamide and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titrant Preparation : Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration : Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration Procedure :

    • Place the analyte solution in a thermostatted vessel at a controlled temperature (e.g., 25 °C).

    • Initially, titrate the solution with the standardized HCl to a low pH (e.g., pH 2) to ensure full protonation of the molecule.

    • Begin the potentiometric titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The two equivalence points, corresponding to the deprotonation of the two piperazine nitrogens, will appear as inflection points on the curve. The pKa values can be determined from the pH at the half-equivalence points.

G cluster_prep Preparation cluster_titration Titration Workflow cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (Compound + KCl in H₂O) initial_acid Acidify Analyte to pH 2 (with 0.1M HCl) prep_analyte->initial_acid prep_titrant Prepare Standardized 0.1M HCl & 0.1M NaOH prep_titrant->initial_acid calibrate Calibrate pH Meter (3-point calibration) calibrate->initial_acid titrate Titrate with 0.1M NaOH (Incremental additions) initial_acid->titrate record Record pH after each addition titrate->record record->titrate Loop until pH ~12 plot Plot pH vs. Volume of NaOH record->plot determine_pka Determine pKa values (at half-equivalence points) plot->determine_pka

Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross cell membranes.

Expertise & Experience: A negative logP value indicates that a compound is more soluble in water than in octanol (hydrophilic), while a positive value indicates the opposite (lipophilic). For the closely related compound 2-(piperazin-1-yl)acetamide, the computed XLogP3 value is -1.4, suggesting high hydrophilicity.[3] Given the similar polar groups in N-(2-Piperazin-1-ylethyl)acetamide, a negative logP value is also expected for this molecule. This suggests that passive diffusion across lipid membranes may be limited, and transport could be dependent on other mechanisms.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

The shake-flask method is a straightforward and widely accepted technique for determining logP.

  • Preparation : Prepare a stock solution of N-(2-Piperazin-1-ylethyl)acetamide in either water or 1-octanol. The solvents must be mutually saturated beforehand by mixing them and allowing the phases to separate.

  • Partitioning :

    • In a suitable vessel (e.g., a separatory funnel), combine a known volume of the octanol phase and the aqueous phase.

    • Add a small, known amount of the stock solution.

    • Shake the vessel vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning between the two phases.

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Measurement :

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Saturate Octanol & Water combine Combine Phases & Stock Solution saturate->combine stock Prepare Stock Solution of Compound stock->combine shake Shake to Equilibrate combine->shake separate Separate Phases (Centrifuge if needed) shake->separate measure Measure Concentration in each phase (HPLC/UV) separate->measure calculate Calculate logP measure->calculate

Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability of orally administered drugs.

Expertise & Experience: The presence of two basic nitrogens and a polar amide group suggests that N-(2-Piperazin-1-ylethyl)acetamide will have good aqueous solubility. This solubility is expected to be highly pH-dependent. At low pH (e.g., in the stomach), where the piperazine nitrogens are protonated, the molecule will exist as a cation and exhibit high solubility. As the pH increases towards its pKa values, the neutral form will begin to predominate, and solubility may decrease. Compounds with similar structures are often soluble in organic solvents like ethanol and chloroform but have limited solubility in water when in their neutral form.[4]

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the most relevant measure for drug development.

  • Sample Preparation : Add an excess amount of solid N-(2-Piperazin-1-ylethyl)acetamide to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0). This ensures that a saturated solution is formed.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the excess solid to settle. A filtration or centrifugation step is necessary to separate the saturated solution from the undissolved solid.

  • Quantification : Accurately dilute an aliquot of the clear, saturated supernatant.

  • Analysis : Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC-UV.

  • Reporting : The solubility is reported in units such as mg/mL or µg/mL at each specific pH and temperature.

Conclusion

References

  • PubChem. 2-(Piperazin-1-yl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. N-[2-(dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide. (Chemical Substance Information). Available from: [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (Product Information Page). Available from: [Link]

  • Matrix Fine Chemicals. 2-(PIPERAZIN-1-YL)ACETAMIDE. (Product Information Page). Available from: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available from: [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (Research Publication). Available from: [https://www.semanticscholar.org/paper/Table-3-from-p-K-a-Values-of-Some-Piperazines-at-(-Khalili-Henni/0b9101d27931c8173449171e1b4395856417742d]([Link]

  • NextSDS. 2-PIPERAZINE-1-YL-ACETAMIDE. (Chemical Substance Information). Available from: [Link]

  • ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (Research Publication). Available from: [Link]

  • Cheméo. Chemical Properties of Propane, 1-methoxy-2-methyl- (CAS 625-44-5). (Chemical Database). Available from: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Preparation and Solubilization of N-(2-Piperazin-1-ylethyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application: High-Throughput Screening (HTS), In Vitro Biological Assays, and Pharmacophore Library Preparation

Introduction & Physicochemical Profile

N-(2-Piperazin-1-ylethyl)acetamide (CAS: 178244-38-7) is a versatile bifunctional small molecule frequently utilized as a building block and pharmacophore in drug discovery, particularly in the synthesis of CNS and cardiovascular agents. Structurally, it features a highly basic secondary amine within a piperazine ring, linked via an ethyl chain to a primary acetamide group.

To ensure reproducibility in biological assays, the compound must be properly solubilized and stored. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for small molecule libraries; however, the specific structural features of piperazine derivatives demand stringent handling protocols to prevent degradation and precipitation.

Table 1: Physicochemical Properties
PropertyValueImpact on Solubilization
Chemical Name N-(2-Piperazin-1-ylethyl)acetamideN/A
CAS Number 178244-38-7[1]N/A
Molecular Formula C8H17N3ON/A
Molecular Weight 171.24 g/mol Requires precise micro-analytical weighing.
Functional Groups Piperazine (2° & 3° amines), AmideSusceptible to CO₂ absorption (carbamate formation).
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsHighly compatible with polar aprotic solvents.
Predicted Solubility >50 mM in anhydrous DMSOExcellent stock concentration potential.

The Causality of Solubilization: Why DMSO?

The selection of DMSO is not merely conventional; it is driven by thermodynamic principles. DMSO is a strongly polar aprotic solvent. Its highly polarized sulfur-oxygen (S=O) double bond acts as a potent hydrogen bond acceptor, readily interacting with the N-H protons of both the acetamide group and the piperazine ring. Simultaneously, its hydrophobic methyl groups interact with the ethyl linker. This dual solvation mechanism efficiently disrupts the solid crystal lattice energy of the compound, driving rapid dissolution.

Critical Vulnerabilities to Mitigate:

  • Hygroscopicity & "Solvent Crash": DMSO rapidly absorbs atmospheric moisture. The introduction of water into a DMSO stock solution depresses its freezing point and forces the dissolved organic compound into a higher energy state, drastically increasing the probability of crystallization (precipitation)[2].

  • Piperazine Reactivity: The secondary amine of the piperazine ring is nucleophilic and can react with atmospheric carbon dioxide to form insoluble carbamate salts.

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles introduce condensation (water) into the vial, leading to localized hydrolysis and concentration inaccuracies[3].

Materials and Reagents

  • Compound: N-(2-Piperazin-1-ylethyl)acetamide (Purity ≥ 98%).

  • Solvent: Anhydrous DMSO (Water content ≤ 0.005%, sealed under Argon).

  • Equipment: Calibrated analytical balance, sterile amber microcentrifuge tubes (light protection), water bath sonicator, vortex mixer.

  • Atmosphere: Argon or Nitrogen gas line for headspace purging.

Step-by-Step Solubilization Protocol

Phase A: Preparation of a 50 mM Master Stock Solution

Note: Always perform this procedure in a low-humidity environment.

  • Equilibration: Allow the sealed vial of N-(2-Piperazin-1-ylethyl)acetamide to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh 8.56 mg of the compound into a sterile amber microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 50 mM concentration.

  • Agitation: Vortex the tube gently for 60 seconds. If the compound does not fully dissolve, place the tube in a room-temperature water bath sonicator for 5 minutes. Caution: Do not use a heated sonicator, as elevated temperatures can accelerate DMSO degradation and compound oxidation.

  • Inert Purging (Critical): Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 5–10 seconds to displace ambient air. Cap immediately. Causality: This prevents the secondary amine of the piperazine from reacting with atmospheric CO₂.

Phase B: Aliquoting and Long-Term Storage
  • Aliquoting: Immediately dispense the 50 mM master stock into 20 µL single-use aliquots using sterile amber tubes[3].

  • Storage: Store all aliquots at -80°C . Causality: While DMSO freezes at 18.5°C, storage at -80°C ensures absolute chemical stasis and prevents the slow, long-term degradation observed at -20°C[3].

Phase C: Assay Preparation (Avoiding the Solvent Crash)

When preparing the compound for biological assays, direct dilution of a highly concentrated DMSO stock into an aqueous buffer often causes the compound to precipitate out of solution (a phenomenon known as "solvent crash").

  • Thaw a single 20 µL aliquot at room temperature.

  • Perform all intermediate serial dilutions in 100% anhydrous DMSO [4].

  • For the final step, transfer the intermediate DMSO solution into the aqueous assay buffer with rapid mixing.

  • Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[4].

Quantitative Dilution Matrix

The following table outlines the dilution strategy to achieve standard assay concentrations while strictly maintaining a final DMSO concentration of 0.5% (v/v).

Table 2: Serial Dilution Strategy for Biological Assays
Desired Final Assay ConcentrationIntermediate Stock Required (in 100% DMSO)Dilution Step (Intermediate to Aqueous Buffer)Final DMSO % in Assay
100 µM 20 mMAdd 5 µL of 20 mM stock to 995 µL Buffer0.5%
50 µM 10 mMAdd 5 µL of 10 mM stock to 995 µL Buffer0.5%
10 µM 2 mMAdd 5 µL of 2 mM stock to 995 µL Buffer0.5%
1 µM 200 µMAdd 5 µL of 200 µM stock to 995 µL Buffer0.5%

Workflow Visualization

The following diagram illustrates the self-validating workflow designed to maintain the structural integrity and solubility of the compound from powder to assay.

G A Solid Compound Equilibrate to Room Temp B Add Anhydrous DMSO (Vortex & RT Sonicate) A->B Weigh & Transfer C Purge Headspace (Argon/Nitrogen Gas) B->C Dissolution D Create Single-Use Aliquots (Amber Tubes) C->D Prevent CO2 Reaction E Long-Term Storage (-80°C) D->E Prevent Freeze-Thaw F Thaw Single Aliquot (Room Temp) E->F Assay Prep G Serial Dilution (in 100% Anhydrous DMSO) F->G Intermediate Steps H Aqueous Buffer Dilution (Final DMSO ≤ 0.5%) G->H Prevent Solvent Crash

Figure 1: Optimized workflow for the solubilization, storage, and assay deployment of N-(2-Piperazin-1-ylethyl)acetamide.

References

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO." Ziath. Available at: [Link]

  • NextSDS. "N-[2-(dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide - Chemical Substance Information." NextSDS. Available at: [Link]

Sources

Application Notes and Protocols: Establishing Dosage Guidelines for N-(2-Piperazin-1-ylethyl)acetamide and Other Novel Piperazine Derivatives in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Path for a Novel Chemical Entity

The compound N-(2-Piperazin-1-ylethyl)acetamide represents a novel chemical entity within the broader, pharmacologically significant class of piperazine derivatives.[1][2] As with any new investigational compound, establishing a safe and effective dosage in preclinical animal models is a foundational step in its development pipeline. Due to the novelty of N-(2-Piperazin-1-ylethyl)acetamide, specific dosage guidelines for murine models are not yet established in the scientific literature.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine appropriate dosage regimens for N-(2-Piperazin-1-ylethyl)acetamide or other novel piperazine compounds in murine models. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare. We will proceed from initial compound characterization and formulation to detailed, step-by-step protocols for dose-range finding and the determination of the maximum tolerated dose (MTD).

Part 1: Pre-Dosing Essentials: Compound and Vehicle Characterization

Before any in vivo administration, a thorough characterization of the test compound and the selection of an appropriate delivery vehicle are paramount. These initial steps prevent experimental artifacts and ensure the reliable interpretation of results.

Compound Sourcing and Purity Assessment

The purity of the test article, N-(2-Piperazin-1-ylethyl)acetamide, must be rigorously confirmed. Impurities can have their own biological effects, confounding the results of the study.

  • Source: Procure the compound from a reputable supplier that provides a Certificate of Analysis (CoA).

  • Purity Verification: Independently verify the purity using methods such as High-Performance Liquid Chromatography (HPLC) and assess the structure via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of >95% is generally required for in vivo studies.

Vehicle Selection and Formulation Protocol

The choice of vehicle is critical, especially for compounds with limited aqueous solubility.[3][4] An ideal vehicle should be non-toxic and not interfere with the biological activity of the compound.[5][6]

Protocol for Vehicle Screening and Formulation:

  • Solubility Testing:

    • Begin with the simplest vehicles. Assess the solubility of N-(2-Piperazin-1-ylethyl)acetamide in the following, in order of preference:

      • Sterile Water for Injection

      • 0.9% Sterile Saline

      • Phosphate-Buffered Saline (PBS)

      • Aqueous solution with a solubilizing agent (e.g., 0.5% Carboxymethyl cellulose (CMC), 0.05% Tween 80)[6]

      • Edible oils (e.g., corn oil, sesame oil) for highly lipophilic compounds.[5][6]

      • A co-solvent system, such as a mixture of DMSO, Tween-80, and sterile water (e.g., 10:10:80 v/v/v).[7] Note: The concentration of DMSO should be kept to a minimum due to its potential for toxicity and interaction with other biological processes.

  • Formulation Preparation:

    • Based on the solubility results, prepare a stock solution at the highest required concentration.

    • For suspensions, ensure homogeneity by methods such as sonication or homogenization.

    • The final formulation should be prepared fresh daily unless stability data indicates otherwise.

    • The pH of aqueous formulations should be adjusted to a physiologically compatible range (typically pH 6.5-7.5) if necessary.

  • Vehicle Control Group: A vehicle-only control group must be included in all in vivo experiments to account for any effects of the vehicle itself.

Part 2: Systematic Dose Determination in Murine Models

A stepwise approach, beginning with a broad dose-range finding study and culminating in the determination of the maximum tolerated dose, is essential for novel compounds.[8][9]

Dose-Range Finding (DRF) Study

The primary objective of a DRF study is to identify a range of doses that cause effects from no-observed-adverse-effect-level (NOAEL) to overt toxicity, which will inform the dose selection for subsequent studies.[9][10]

Protocol for a Dose-Range Finding Study:

  • Animal Model:

    • Species/Strain: Select a common laboratory mouse strain (e.g., C57BL/6, BALB/c). The choice may be guided by the intended therapeutic area.

    • Sex: It is recommended to use a single sex, typically females, for initial toxicity studies as they are often slightly more sensitive.[11]

    • Age and Weight: Use healthy, young adult mice (e.g., 6-8 weeks old) with a weight variation of no more than ±20% of the mean weight.[1]

  • Group Allocation:

    • Use a small number of animals per group (e.g., n=3-5 mice).[12]

    • Include a vehicle control group and at least 3-5 dose groups.

  • Dose Selection and Administration:

    • Starting Doses: In the absence of any prior data, starting doses can be selected based on OECD guidelines, which suggest fixed levels of 5, 50, 300, and 2000 mg/kg.[13][14][15] Alternatively, a logarithmic dose progression (e.g., 10, 30, 100, 300 mg/kg) can be employed.

    • Reference Compounds: The table below provides examples of dosages used for other piperazine derivatives in mice, which can serve as a rough guide.

    • Administration Route: The route of administration should align with the intended clinical application (e.g., oral gavage (PO), intraperitoneal (IP) injection).

    • Volume: The administration volume should not exceed 10 ml/kg for oral gavage with aqueous solutions (5 ml/kg for oils/suspensions) and 10 ml/kg for IP injection.[1][11]

  • Observation Period and Parameters:

    • Duration: Observe animals for at least 14 days post-dosing.[1][11]

    • Clinical Signs: Observe animals for signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours after dosing, and daily thereafter. Signs to monitor include changes in posture, activity, breathing, and the presence of convulsions or tremors.

    • Body Weight: Record body weight just prior to dosing and at least weekly thereafter. A weight loss of more than 20% is generally considered a sign of significant toxicity.[12]

    • Mortality: Record the number and time of any deaths.

Piperazine Derivative Murine Model Application Dosage Route Observed Effect
PMS1339Scopolamine-induced memory impairment1 mg/kgi.p.Reversal of memory impairment
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideAnticonvulsant screening100 mg/kgNot specifiedAnticonvulsant activity
N-(3-chlorophenyl)-2-morpholino-acetamideAnticonvulsant screening100-300 mg/kgNot specifiedAnticonvulsant activity

This table is for reference only and should not be used to directly set doses for N-(2-Piperazin-1-ylethyl)acetamide.

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[2][16] It is a critical parameter for designing longer-term efficacy and toxicology studies.[2] Mortality is not the intended endpoint of an MTD study.[2]

Protocol for MTD Determination:

  • Study Design: This study is a refinement of the DRF study, using more animals per group (e.g., n=5-10) and a narrower range of doses selected based on the DRF results.

  • Endpoints: In addition to the parameters monitored in the DRF study, an MTD study may include:

    • Clinical Pathology: Collection of blood at the end of the study for hematology and clinical chemistry analysis (e.g., liver and kidney function markers).

    • Gross Necropsy: A post-mortem examination of all animals to identify any macroscopic abnormalities in organs and tissues.

  • Data Analysis: The MTD is determined as the highest dose at which no significant toxicity is observed. "Significant toxicity" can be defined as:

    • Mortality.

    • Greater than 20% body weight loss.

    • Severe, persistent, and distressing clinical signs.

    • Significant alterations in clinical pathology parameters.

Part 3: Visualization of Experimental Workflow and Potential Mechanism

Workflow for Establishing Dosage Guidelines

G cluster_0 Phase 1: Pre-Dosing cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Analysis & Application A Compound Sourcing & Purity Assessment B Vehicle Selection & Formulation Development A->B C Dose-Range Finding (DRF) Study (n=3-5/group) B->C D Maximum Tolerated Dose (MTD) Determination (n=5-10/group) C->D Inform Dose Selection E Efficacy & PK/PD Studies D->E Set Highest Dose F Data Analysis & Interpretation E->F G Establishment of Therapeutic Window F->G

Caption: Workflow for establishing a safe and effective dose in animal studies.

Hypothetical Signaling Pathway for a Piperazine Derivative

Piperazine derivatives are known to interact with a wide range of biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel piperazine compound, leading to a therapeutic effect.

G Compound N-(2-Piperazin-1-ylethyl)acetamide Receptor Target Receptor (e.g., GPCR, Kinase) Compound->Receptor Binds/Modulates Inhibition Adverse Effect Pathway Compound->Inhibition Off-target effect at high doses Signaling Intracellular Signaling (e.g., cAMP, MAPK) Receptor->Signaling Activates/ Inhibits Transcription Transcription Factor Activation Signaling->Transcription Gene Gene Expression Modulation Transcription->Gene Response Cellular/Physiological Response Gene->Response

Caption: Hypothetical signaling pathway for a novel piperazine compound.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Retrieved from [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2014). PMC. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Retrieved from [Link]

  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD. Retrieved from [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (2012). PMC. Retrieved from [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2014). PMC. Retrieved from [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. (2017). PMC. Retrieved from [Link]

  • Dear Doctors/Professors, i would like to ask if a novel drug would be tested in animal model in mice which range of doses do i use first ? (2020). ResearchGate. Retrieved from [Link]

  • How to decide a dose for mice if the doses are not available in any literature. (2022). ResearchGate. Retrieved from [Link]

  • Acute Toxicology Test OECD 425. (n.d.). Altogen Labs. Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). PMC. Retrieved from [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2012). ASM Journals. Retrieved from [Link]

  • ECETOC Guidance on Dose Selection. (n.d.). Retrieved from [Link]

  • A Simple Method for Animal Dose Calculation in Preclinical Research. (2020). Cronicon. Retrieved from [Link]

  • Interpretation of Animal Dose and Human Equivalent Dose for Drug Development. (2012). Journal of Korean Medicine. Retrieved from [Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of N-(2-Piperazin-1-ylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(2-Piperazin-1-ylethyl)acetamide is a highly polar, basic aliphatic compound featuring a piperazine ring and an acetamide moiety. In pharmaceutical development, quantifying such piperazine derivatives presents significant chromatographic challenges. Standard reversed-phase (RP) HPLC methods often yield poor retention (elution near the void volume) and severe peak tailing.

This tailing is mechanistically driven by secondary ion-exchange interactions. At neutral or acidic pH, the basic amines of the piperazine ring are protonated (positively charged) and interact strongly with negatively charged, deprotonated on traditional silica-based stationary phases[1]. Developing a robust method requires a first-principles approach to suppress these ionic interactions.

Method Development Rationale: The Causality of Experimental Choices

To establish a self-validating and trustworthy analytical system, the method must proactively eliminate secondary interactions rather than relying on mathematical peak integration corrections.

  • Mobile Phase & pH Control: The molecule contains a secondary amine (pKa ~9.8) and a tertiary amine (pKa ~8.5). Operating at a low pH would fully protonate these amines, requiring complex ion-pairing reagents to achieve retention. Instead, we employ a high-pH approach using a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5. At this pH, the piperazine derivative is predominantly deprotonated (neutral), maximizing its hydrophobic partitioning into the stationary phase and neutralizing electrostatic interactions with any remaining silanols[1].

  • Stationary Phase Selection: Traditional monomeric C18 columns degrade rapidly via silica dissolution at pH > 8. Therefore, we selected a Hybrid Silica C18 column . Hybrid particles incorporate organic ethylene bridges within the silica matrix, drastically reducing silanol activity and extending structural stability up to pH 12[1].

  • Detector Selection: N-(2-Piperazin-1-ylethyl)acetamide lacks an extended conjugated π-system, meaning it does not exhibit strong UV absorbance above 230 nm. The acetamide moiety, however, allows for low-wavelength UV detection at 210 nm. Consequently, mobile phase components were strictly selected for low UV cutoffs; ammonium bicarbonate and acetonitrile provide a highly transparent background at 210 nm, preventing baseline drift during gradient elution.

Experimental Protocols

Reagents and Preparation
  • Buffer (Mobile Phase A): Accurately weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.05 using 28% Ammonium Hydroxide (NH₄OH) dropwise under continuous stirring. Filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile (MeCN).

  • Diluent: 95:5 Buffer:MeCN (v/v) to perfectly match initial gradient conditions, preventing solvent-mismatch peak distortion.

Chromatographic Conditions
ParameterSpecification / Setting
Column Hybrid Silica C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 35 °C ± 1 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm (Bandwidth 4 nm)
Gradient Program 0-2 min: 5% B; 2-8 min: 5% 40% B; 8-10 min: 40% B; 10-10.1 min: 40% 5% B; 10.1-15 min: 5% B
Step-by-Step Execution
  • System Equilibration: Purge all HPLC lines. Install the column and equilibrate with 100% Mobile Phase A for 10 column volumes. Transition to the starting gradient (95% A / 5% B) and monitor the baseline at 210 nm until stable (approx. 15 minutes).

  • Standard Preparation: Weigh exactly 10.0 mg of N-(2-Piperazin-1-ylethyl)acetamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to yield a 100 µg/mL stock solution. Sonicate for 5 minutes.

  • Sequence Setup: Inject a Blank (Diluent) to verify baseline stability and the absence of ghost peaks. Inject the System Suitability Standard (100 µg/mL) in six replicates.

  • System Suitability Verification: Ensure the Retention Factor ( k′ ) is > 2.0, USP Tailing Factor is < 1.5, and peak area %RSD is ≤ 2.0% before proceeding with sample analysis.

Method Validation & System Suitability

To ensure absolute trustworthiness, the developed method was subjected to rigorous validation according to the latest , which emphasize a lifecycle approach to analytical procedure validation[2].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTNo peaks in blank at 4.2 minPass
Linearity R² ≥ 0.999 (25% to 150% of target)R² = 0.9998Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% – 102.0% across range99.4% – 100.2%Pass
Robustness USP Tailing < 1.5 (pH altered by ± 0.2)USP Tailing = 1.12Pass

Troubleshooting & Decision Matrix

HPLC_Method_Dev Start Start: N-(2-Piperazin-1-ylethyl)acetamide Method Development CheckRet Is Retention Factor (k') > 2.0? Start->CheckRet FixRet Increase Mobile Phase pH to 10.5 (Deprotonate Piperazine) CheckRet->FixRet No CheckTail Is USP Tailing Factor < 1.5? CheckRet->CheckTail Yes FixRet->CheckRet FixTail Switch to Hybrid Silica C18 & Optimize Buffer Capacity CheckTail->FixTail No Validate Proceed to ICH Q2(R2) Method Validation CheckTail->Validate Yes FixTail->CheckTail

Fig 1. Iterative HPLC method development and troubleshooting workflow for piperazine derivatives.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Sources

The Versatile Precursor: A Guide to the Synthesis and Application of N-Aryl-2-(piperazin-1-yl)acetamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of the synthesis and application of N-aryl-2-(piperazin-1-yl)acetamides, a class of chemical intermediates that have proven invaluable in the field of medicinal chemistry and drug development. While the initial inquiry specified N-(2-Piperazin-1-ylethyl)acetamide, the preponderance of authoritative literature points to the critical role of the N-aryl-2-(piperazin-1-yl)acetamide scaffold. This guide will, therefore, focus on this well-documented and highly versatile precursor, using the prominently cited N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide as a central example to illustrate key principles and protocols.

The strategic importance of the piperazine moiety in medicinal chemistry cannot be overstated. It is a "privileged scaffold," appearing in a multitude of approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and its capacity for crucial hydrogen bond interactions.[1] The N-aryl-2-(piperazin-1-yl)acetamide structure combines this valuable heterocycle with an acetamide linker, providing a robust platform for the synthesis of diverse and complex molecular architectures.

This document will detail the industrial-scale synthesis of these precursors, explore their subsequent chemical transformations, and provide step-by-step protocols for their use in the laboratory. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize these powerful building blocks in their synthetic endeavors.

I. Synthesis of the N-Aryl-2-(piperazin-1-yl)acetamide Precursor

The most common and industrially scalable method for the synthesis of N-aryl-2-(piperazin-1-yl)acetamides involves the reaction of piperazine with an N-haloacetyl-arylamine derivative. A well-documented example is the synthesis of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[2][3]

The core of this synthesis is a nucleophilic substitution reaction where the secondary amine of piperazine attacks the electrophilic carbon of the haloacetyl group. A key challenge in this process is the potential for di-alkylation of the piperazine ring, leading to undesired byproducts. To overcome this, several patented methods employ a strategy of using piperazine mono-salt or a carefully controlled molar ratio of reactants.[4]

Below is a generalized workflow for this synthesis:

cluster_0 Synthesis of N-Aryl-2-(piperazin-1-yl)acetamide Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction N_Haloacetyl_Arylamine N-Haloacetyl-Arylamine (e.g., N-chloroacetyl-2,6-xylidine) N_Haloacetyl_Arylamine->Reaction Purification Purification (Filtration, Extraction, Crystallization) Reaction->Purification Crude Product Product N-Aryl-2-(piperazin-1-yl)acetamide Purification->Product Purity > 95% cluster_1 Derivatization of N-Aryl-2-(piperazin-1-yl)acetamide Precursor N-Aryl-2-(piperazin-1-yl)acetamide N_Alkylation N-Alkylation (with Alkyl Halides) Precursor->N_Alkylation N_Acylation N-Acylation (with Sulfonyl Chlorides, Acyl Chlorides) Precursor->N_Acylation Alkylated_Product N-Alkylated Derivatives N_Alkylation->Alkylated_Product Acylated_Product N-Acylated Derivatives N_Acylation->Acylated_Product

Caption: Key derivatization pathways for N-Aryl-2-(piperazin-1-yl)acetamide.

These derivatization strategies have been successfully employed in the development of compounds with a range of therapeutic applications:

  • Anticonvulsants: Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been explored for their anticonvulsant activity. [5]* Anti-inflammatory Agents: N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have been synthesized and evaluated as COX-2 inhibitors. [6]* ACAT-1 Inhibitors: A piperazine-containing acetamide derivative, K-604, has been identified as a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. [7]* Antimicrobials and Antioxidants: Sulfonamide derivatives of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride have shown promising antimicrobial and antioxidant activities. [8][9]

Protocol 2: N-Sulfonylation of a Piperazinyl Acetamide Derivative

This protocol provides a general method for the synthesis of sulfonamide derivatives from an N-aryl-2-(piperazin-1-yl)acetamide precursor, a common strategy in medicinal chemistry to introduce a key pharmacophore. [8][9] Materials:

  • N-Aryl-2-(piperazin-1-yl)acetamide hydrochloride derivative (e.g., (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride)

  • A suitable sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Dimethylformamide (DMF) or another suitable aprotic solvent

  • Ethyl acetate

  • Crushed ice

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the N-aryl-2-(piperazin-1-yl)acetamide hydrochloride derivative in DMF in a round-bottom flask.

  • Base Addition: Cool the solution to 0°C and add DIPEA.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature (25-30°C) and stir for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture onto crushed ice.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide derivative.

Self-Validating System:

  • TLC Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot for the product confirms the progress of the reaction.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the N-H proton of the piperazine ring in the ¹H NMR spectrum and the appearance of signals corresponding to the sulfonyl group are key indicators of a successful reaction.

III. Conclusion

N-Aryl-2-(piperazin-1-yl)acetamides are demonstrably valuable and versatile precursors in the landscape of modern organic synthesis and drug discovery. Their straightforward and scalable synthesis, coupled with the reactive handle of the piperazine moiety, allows for the creation of a vast array of complex molecules with diverse pharmacological activities. The protocols and applications detailed in this guide provide a solid foundation for researchers to leverage these powerful building blocks in the pursuit of novel therapeutics. The continued exploration of this chemical space is likely to yield further innovations in medicinal chemistry.

IV. References

  • CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. (URL: )

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents. (URL: )

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives - IJNRD. (URL: [Link])

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1 | Metabolites. (URL: [Link])

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (URL: )

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. (URL: [Link])

  • Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors - PubMed. (URL: [Link])

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. (URL: [Link])

  • Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl) - IJNRD.org. (URL: [Link])

  • Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for In Vitro Evaluation of Piperazine-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Scope: The piperazine-acetamide scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. While extensive research exists for this class of compounds, detailed in vitro protocols for the specific parent compound, N-(2-Piperazin-1-ylethyl)acetamide, are not prominently featured in current scientific literature. Therefore, this guide will provide a comprehensive overview of the standard in vitro cell culture assays and protocols used to characterize the biological activities of piperazine-acetamide derivatives, drawing upon established methodologies for this compound class. These protocols are designed to be adaptable for the specific derivative under investigation.

Introduction: The Versatility of the Piperazine-Acetamide Scaffold

The piperazine-acetamide core structure is a privileged scaffold in drug discovery, renowned for its favorable pharmacokinetic properties and its ability to be readily functionalized. This has led to the development of a vast library of derivatives with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The investigation of these compounds in vitro is a critical first step in the drug development pipeline, allowing for the elucidation of their mechanisms of action and the identification of lead candidates. This document provides detailed protocols for the initial in vitro characterization of piperazine-acetamide derivatives, with a focus on anticancer applications.

PART 1: General Laboratory Procedures

Reagent Preparation and Storage

Stock Solution Preparation: The solubility of piperazine-acetamide derivatives can vary significantly based on their specific substitutions. It is recommended to first attempt dissolution in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Accurately weigh the desired amount of the compound.

  • Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration.

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage: Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Note that the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Cell Line Selection and Maintenance

The choice of cell line is critical and should be based on the research question. For anticancer studies, a panel of cell lines representing different tumor types is often used. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained according to the supplier's recommendations. Regularly test cell lines for mycoplasma contamination.

PART 2: In Vitro Assays for Cytotoxicity and Cell Viability

A primary objective in the evaluation of novel therapeutic compounds is to determine their effect on cell viability and proliferation. The following protocols describe standard methods for assessing the cytotoxic and cytostatic effects of piperazine-acetamide derivatives.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete cell culture medium

  • Piperazine-acetamide derivative stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine-acetamide derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Data for Cytotoxicity of Piperazine-Acetamide Derivatives
Compound ExampleCell LineAssayIncubation TimeIC₅₀ (µM)
Chalcone Derivative 4NCI-60 PanelGI₅₀48h< 2
Chalcone Derivative 6NCI-60 PanelGI₅₀48h< 4
Chalcone Derivative 9NCI-60 PanelGI₅₀48h< 4

Note: Data is illustrative and based on findings for specific derivatives.[4]

PART 3: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The following protocols can be used to determine if a piperazine-acetamide derivative induces apoptosis.

Protocol 2: DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Apoptotic cells often exhibit condensed chromatin and fragmented nuclei, which can be observed using fluorescence microscopy.

Materials:

  • Cells cultured on sterile glass coverslips in 6-well plates

  • Piperazine-acetamide derivative

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with the compound at a concentration around its IC₅₀ for a predetermined time (e.g., 24 hours).

  • Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Wash twice with PBS and stain with DAPI solution for 5 minutes in the dark.

  • Mounting and Visualization: Wash three times with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope.

Interpretation: Healthy cells will show large, uniformly stained nuclei. Apoptotic cells will display condensed, brightly stained chromatin and/or fragmented nuclei.

Visualizing Apoptotic Pathways

The induction of apoptosis by a compound can occur through various signaling pathways. The following diagram illustrates a simplified, generalized apoptotic pathway that could be modulated by piperazine-acetamide derivatives.

apoptosis_pathway cluster_stimulus Inducing Stimulus cluster_regulation Bcl-2 Family Regulation cluster_execution Execution Phase Compound Piperazine-Acetamide Derivative Bax_Bak Pro-apoptotic (Bax, Bak) Compound->Bax_Bak activation Bcl2_BclXL Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2_BclXL inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Bcl2_BclXL->Bax_Bak Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cleaves substrates

Caption: Generalized apoptotic pathway potentially modulated by piperazine-acetamide derivatives.

PART 4: Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel piperazine-acetamide derivative.

experimental_workflow Start Start: Novel Piperazine-Acetamide Derivative StockPrep Prepare & Store Stock Solution (DMSO) Start->StockPrep Cytotoxicity Cytotoxicity Screening (MTT Assay) StockPrep->Cytotoxicity CellCulture Select & Culture Cancer Cell Lines CellCulture->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assays (DAPI, Annexin V) IC50->ApoptosisAssay Based on IC50 Mechanism Mechanism of Action (e.g., Western Blot) ApoptosisAssay->Mechanism DataAnalysis Data Analysis & Interpretation Mechanism->DataAnalysis Conclusion Conclusion: Lead Candidate? DataAnalysis->Conclusion

Caption: Experimental workflow for in vitro characterization.

References

  • Khan, G., Sreenivasa, S., Govindaiah, S., & Chandramohan, V. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal Of Chemistry, 35(1), 157-166. Available from: [Link]

  • ResearchGate. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2- (piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerp. Retrieved from [Link]

  • Deshmukh, B., & Charbe, N. (2026). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 11(2). Available from: [Link]

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. Retrieved from [Link]

  • Di Francesco, M., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Molecules, 27(19), 6289. Available from: [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 114. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). Retrieved from [Link]

  • NextSDS. (n.d.). 2-(piperazin-1-yl)-N-(pyridin-2-yl)acetamide — Chemical Substance Information. Retrieved from [Link]

  • Vasile, C. M., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6128. Available from: [Link]

  • Al-Issa, S. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available from: [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Bioorganic & Medicinal Chemistry, 23(11), 2547-2554. Available from: [Link]

  • Aivazyan, K., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. Available from: [Link]

  • Lee, S. R., et al. (2021). Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition. Marine Drugs, 19(10), 541. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Plasma Extraction for N-(2-Piperazin-1-ylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the bioanalysis of highly polar, basic molecules. N-(2-Piperazin-1-ylethyl)acetamide presents a classic extraction challenge: it possesses a highly polar acetamide group and a basic piperazine ring (secondary amine pKa ~9.8). Traditional Reversed-Phase (RP) Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) often fail to yield reproducible recoveries due to the molecule's hydrophilicity and ionization state at physiological pH.

To achieve a self-validating, robust protocol, we must exploit the molecule's basicity. This guide provides mechanistic troubleshooting, quantitative comparisons, and validated protocols to ensure high recovery and minimal matrix effects in LC-MS/MS workflows.

Troubleshooting FAQs

Q1: Why is my analyte recovery so low (<30%) when using standard Reversed-Phase (C18/HLB) SPE? Mechanistic Cause: N-(2-Piperazin-1-ylethyl)acetamide is highly hydrophilic. At physiological plasma pH (~7.4), the piperazine nitrogen is fully protonated (cationic). Protonated, polar molecules exhibit poor retention on hydrophobic reversed-phase sorbents, leading to premature breakthrough during the loading and washing steps. Solution: Switch to a [1]. MCX combines a reversed-phase polymeric backbone with strong cation-exchange (sulfonic acid) groups. By acidifying the plasma prior to loading, you ensure the piperazine ring is fully protonated, allowing it to bind strongly to the negatively charged sorbent via ionic interactions[2].

Q2: I am experiencing severe ion suppression in early LC-MS/MS retention times. How do I eliminate this? Mechanistic Cause: Plasma contains high concentrations of endogenous phospholipids and formulation excipients that cause severe matrix effects (ion suppression) in the electrospray ionization (ESI) source. If you are using Protein Precipitation (PPT) alone, these lipids remain in the extract[3]. Solution: The power of MCX SPE lies in its orthogonal washing capability. Because the protonated analyte is locked onto the sorbent via strong ionic bonds, you can perform a highly aggressive wash using 100% Methanol. This wash without eluting your basic analyte[4].

Q3: My MCX extraction recoveries are inconsistent batch-to-batch. What is going wrong during elution? Mechanistic Cause: Elution from an MCX sorbent requires breaking the ionic bond between the protonated piperazine and the sulfonic acid group. This is achieved by raising the pH above the analyte's pKa (typically using 5% Ammonium Hydroxide in Methanol) to neutralize the amine[1]. If the NH₄OH solution is old, ammonia gas evaporates, the pH drops below 10, and the analyte remains partially ionized and trapped on the column. Solution: Always prepare the 5% NH₄OH elution solvent fresh daily. Ensure the pH of the elution solvent is at least 2 units higher than the pKa of the piperazine ring (target pH > 11.5).

Q4: Can I use Liquid-Liquid Extraction (LLE) instead of SPE to save costs? Mechanistic Cause: LLE relies on the analyte partitioning into an immiscible organic solvent. Due to the high polarity of the ethylacetamide moiety, the partition coefficient (LogP) is highly unfavorable for standard LLE solvents (e.g., hexane, MTBE) even at high pH. Solution: If SPE is not an option, you must use a highly polar organic mixture (e.g., Ethyl Acetate:Isopropanol 80:20 v/v) and adjust the plasma to pH 11+ with NaOH. However, this will co-extract many impurities. MCX SPE is strongly recommended for optimal assay ruggedness.

Quantitative Data Presentation

To demonstrate the superiority of MCX SPE for polar basic compounds like N-(2-Piperazin-1-ylethyl)acetamide, consider the following comparative performance metrics based on standard bioanalytical validation criteria.

Extraction MethodTypical Recovery (%)Matrix Effect (%)Phospholipid RemovalWorkflow Complexity
Protein Precipitation (PPT) 85 - 95%Severe (<50%)PoorLow
Liquid-Liquid Extraction (LLE) 20 - 40%Moderate (70%)ModerateMedium
Reversed-Phase SPE (HLB) 30 - 50%Good (85%)GoodMedium
Mixed-Mode SPE (MCX) >90% Excellent (>95%) Excellent High

Table 1: Comparison of extraction methodologies for highly polar, basic amines from human plasma.

Experimental Protocol: Optimized MCX SPE Workflow

This protocol is designed for a 96-well MCX microelution plate, which, preserving the integrity of polar analytes[2].

Reagents Needed:

  • 2% Phosphoric Acid (H₃PO₄) in Water

  • 2% Formic Acid (FA) in Water

  • 100% Methanol (LC-MS Grade)

  • 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepared FRESH)

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a collection plate. Add 100 µL of 2% H₃PO₄. Vortex for 30 seconds. (Rationale: Disrupts protein binding and fully protonates the piperazine nitrogen).

  • Conditioning (Optional for Microelution): Pass 200 µL of Methanol, followed by 200 µL of Water through the MCX sorbent.

  • Loading: Load the entire 200 µL of acidified plasma mixture onto the MCX plate. Apply low vacuum (approx. 2-5 in Hg) to allow dropwise loading. (Rationale: Maximizes residence time for ionic binding).

  • Wash 1 (Aqueous): Apply 200 µL of 2% Formic Acid in water. (Rationale: Removes polar neutrals and acidic interferences).

  • Wash 2 (Organic): Apply 200 µL of 100% Methanol. (Rationale: Removes phospholipids, neutral lipids, and formulation excipients. The analyte remains bound due to the ionic interaction).

  • Elution: Apply 2 x 50 µL of freshly prepared 5% NH₄OH in Methanol. Collect the eluate in a clean 96-well collection plate. (Rationale: The high pH neutralizes the piperazine, breaking the ionic bond, while the methanol acts as the elution solvent).

  • Analysis: Dilute the eluate with 100 µL of aqueous mobile phase (e.g., 0.1% FA in water) and inject directly onto the LC-MS/MS system.

Process Visualizations

MCX_Workflow Step1 1. Sample Pre-treatment Dilute 100 µL plasma with 100 µL 2% H3PO4 (Protonates piperazine nitrogens) Step2 2. Load onto MCX Sorbent Analyte binds via strong cation exchange (SO3- interacts with NH2+) Step1->Step2 Step3 3. Wash 1: 2% Formic Acid (aq) Removes polar neutrals & acidic interferences Step2->Step3 Step4 4. Wash 2: 100% Methanol Removes phospholipids & hydrophobic neutrals Step3->Step4 Step5 5. Elution: 5% NH4OH in MeOH Neutralizes analyte, disrupts ionic bonds Step4->Step5 Step6 6. Evaporate & Reconstitute Dry under N2, reconstitute in mobile phase Step5->Step6

Step-by-step mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE.

Troubleshooting_Tree Start Issue: Low Analyte Signal in LC-MS/MS Q1 Is the recovery low or is it ion suppression? Start->Q1 Recovery Low Extraction Recovery (< 50%) Q1->Recovery Suppression Severe Ion Suppression (Matrix Effect < 80%) Q1->Suppression Sol1 Check Elution pH Ensure 5% NH4OH is freshly prepared (pH > 10.5) Recovery->Sol1 Elution Issue Sol2 Check Loading pH Ensure plasma is acidified (pH < 3) before loading Recovery->Sol2 Binding Issue Sol3 Enhance Wash Step Ensure 100% MeOH wash is used to clear lipids Suppression->Sol3 Phospholipids Sol4 Check LC Gradient Separate analyte from early-eluting salts Suppression->Sol4 Salts/Neutrals

Troubleshooting decision tree for diagnosing low signal in LC-MS/MS bioanalysis.

References
  • Xue, Y., et al. (2006). "A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma". Rapid Communications in Mass Spectrometry, 20(18), 2660-2668. URL:[Link]

  • Fukushima, T., Koishi, M., Sakamoto, T., & Onozato, M. (2024). "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds". Molecules, 29(10), 2341. URL:[Link]

  • Waters Corporation. "Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE)". Waters Application Notes. URL:[Link]

Sources

Technical Support Center: Improving Synthesis Yield of N-(2-Piperazin-1-ylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2-Piperazin-1-ylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Synthesis Overview and Key Challenges

The synthesis of N-(2-Piperazin-1-ylethyl)acetamide is most commonly achieved via the N-acetylation of 1-(2-aminoethyl)piperazine. While seemingly straightforward, this reaction presents a significant chemoselectivity challenge. The starting material, 1-(2-aminoethyl)piperazine, possesses three potentially reactive nitrogen centers: a primary aliphatic amine, a secondary cyclic amine, and a tertiary cyclic amine. The primary and secondary amines are both nucleophilic and can compete for the acylating agent.

The primary goal is to selectively acetylate the terminal primary amine without acetylating the secondary amine within the piperazine ring. The formation of the di-acetylated byproduct is the most common cause of reduced yield and purification difficulties.

Primary Synthetic Route

The reaction involves treating 1-(2-aminoethyl)piperazine with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base or under controlled pH to achieve mono-acetylation.

cluster_reactants Reactants cluster_products Products SM 1-(2-Aminoethyl)piperazine P N-(2-Piperazin-1-ylethyl)acetamide SM->P Acetylation R Acetic Anhydride R->P BP Acetic Acid

Caption: General reaction scheme for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My reaction is producing a mixture of the desired mono-acetylated product and a significant amount of a di-acetylated byproduct. How can I improve selectivity for the primary amine?

Root Cause Analysis: This is the most critical challenge in this synthesis. The secondary amine on the piperazine ring is also nucleophilic and will react with the acetylating agent. While the primary amine is generally more sterically accessible and slightly more basic, the difference in reactivity is often insufficient to guarantee perfect selectivity under standard conditions. Over-acylation leads directly to the formation of 1-acetyl-4-(2-acetamidoethyl)piperazine, reducing the yield of the desired product and complicating purification.

Solutions:

  • Control Reaction Stoichiometry and Addition Rate:

    • Expertise & Experience: The most direct method to suppress di-acetylation is to use the acetylating agent as the limiting reagent. Use no more than 1.0 equivalent of acetic anhydride or acetyl chloride. Critically, the acetylating agent must be added slowly and dropwise to the solution of 1-(2-aminoethyl)piperazine at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction at the more nucleophilic primary amine and minimizing the chance of a second molecule reacting with the less reactive secondary amine of the already mono-acetylated product.

  • Leverage pH and Protonation:

    • Expertise & Experience: The different basicities of the amines can be exploited. The secondary amine (pKa ≈ 9.8) is slightly more basic than the primary amine (pKa ≈ 9.0). By carefully controlling the pH, it's possible to selectively protonate the secondary amine, rendering it non-nucleophilic. Running the reaction in a buffered system or by using piperazine monohydrochloride in situ can improve selectivity.[1] However, this requires precise pH control. A more practical approach is to use a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the acid byproduct (HCl or acetic acid) without deprotonating the piperazinium salt that forms.

  • Employ Temporary Protecting Groups:

    • Trustworthiness: For syntheses where high purity is paramount, a protecting group strategy is the most robust solution.[2] While it adds steps, it guarantees selectivity. A common strategy involves using the tert-butyloxycarbonyl (Boc) group to temporarily protect the secondary amine of the piperazine ring. The acylation is then performed on the primary amine, followed by acidic deprotection of the Boc group.

    • A more atom-economical approach involves the use of carbon dioxide (CO₂) as a transient protecting group for one of the amines in a diamine system, which can favor mono-acylation.[3]

  • Utilize Alternative Acylating Strategies:

    • Authoritative Grounding: Specialized reagents have been developed for selective mono-acylation of diamines. Pre-complexing the diamine with reagents like 9-borabicyclononane (9-BBN) can selectively deactivate one nitrogen atom, allowing for controlled mono-acylation of the other.[4][5] Imidazole-catalyzed protocols have also been shown to be effective for the selective mono-acylation of symmetrical diamines and may be adaptable.[6]

G start Low Yield / Poor Selectivity Issue check_lcms Analyze crude reaction mixture by LC-MS/TLC start->check_lcms is_diacetylated Is di-acetylated byproduct the major impurity? check_lcms->is_diacetylated is_sm_remaining Is significant starting material (SM) remaining? is_diacetylated->is_sm_remaining No solution_slow_add Solution: 1. Decrease temperature to 0 °C. 2. Add acylating agent dropwise. 3. Use max 1.0 eq. of acylating agent. is_diacetylated->solution_slow_add Yes solution_reagent Solution: 1. Verify activity of acylating agent. 2. Check stoichiometry. 3. Increase reaction time/temperature moderately. is_sm_remaining->solution_reagent Yes solution_complex Advanced Solution: Consider a protecting group strategy or alternative acylation methods (e.g., 9-BBN complexation). is_sm_remaining->solution_complex No, other issues solution_slow_add->solution_complex If problem persists

Caption: Troubleshooting flowchart for poor selectivity.

Q2: My reaction is not progressing, and I'm recovering mostly unreacted starting material. What could be wrong?

Root Cause Analysis: An incomplete or stalled reaction can be due to several factors, ranging from reagent quality to the reaction conditions themselves.

Solutions:

  • Reagent Inactivation:

    • Expertise & Experience: Acylating agents like acetic anhydride and especially acetyl chloride are highly sensitive to moisture. If they have been improperly stored, they may have hydrolyzed to acetic acid, rendering them inactive. Always use a fresh bottle or a properly stored aliquot.

    • Trustworthiness: Before starting, you can verify the activity of your acetyl chloride by adding a drop to a vial containing a small amount of methanol; a vigorous reaction (exotherm, HCl gas evolution) should be observed.

  • In-situ Amine Protonation:

    • Expertise & Experience: If you are using acetyl chloride without a base, the reaction generates one equivalent of hydrochloric acid (HCl). This will protonate the amine starting material, forming an ammonium salt that is not nucleophilic, effectively stopping the reaction after a partial conversion.

    • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the generated acid.

  • Insufficient Activation/Temperature:

    • Expertise & Experience: While low temperatures are recommended for selectivity, some conditions may be too mild, especially if less reactive acylating agents are used. If the reaction is clean but slow at 0 °C, allow it to slowly warm to room temperature and monitor by TLC or LC-MS.

Q3: Purification is challenging. My product is water-soluble, and I'm getting emulsions during workup or poor separation on silica gel chromatography.

Root Cause Analysis: N-(2-Piperazin-1-ylethyl)acetamide is a polar molecule with a free basic secondary amine. This makes it somewhat water-soluble and prone to streaking on silica gel columns.

Solutions:

  • Aqueous Workup Optimization:

    • Expertise & Experience: To minimize product loss to the aqueous phase during extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, "salting out" the organic product and driving it into the organic layer. To break emulsions, add brine and allow the mixture to stand without agitation or perform a gentle filtration through a pad of Celite.[2]

  • Silica Gel Chromatography Modification:

    • Trustworthiness: The free secondary amine in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing and poor separation. To mitigate this, add a small amount of a basic modifier to your mobile phase.

    • Protocol: Use a solvent system like Dichloromethane (DCM) / Methanol (MeOH) and add 1-2% triethylamine or ammonium hydroxide to the eluent. This deprotonates the silanol groups and ensures your product elutes as a sharp band.

  • Alternative Purification: Acid-Base Extraction:

    • Expertise & Experience: Leverage the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your product and any unreacted starting material will move to the aqueous phase as hydrochloride salts, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract your purified free-base product back into an organic solvent. This is a highly effective method for removing non-basic byproducts like the di-acetylated compound.

Section 3: Optimized Experimental Protocols

Protocol 1: Selective Mono-N-Acetylation using Acetic Anhydride

This protocol is optimized to favor the formation of the mono-acetylated product.

Materials:

  • 1-(2-Aminoethyl)piperazine (AEP)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-Aminoethyl)piperazine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a dropping funnel, prepare a solution of acetic anhydride (1.0 eq.) in a small amount of anhydrous DCM.

  • Add the acetic anhydride solution dropwise to the stirred AEP solution over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1 hour.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with saturated sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Data Presentation: Impact of Conditions on Selectivity

The following table summarizes expected outcomes based on reaction conditions, illustrating the importance of controlled addition and temperature.

ParameterCondition A: StandardCondition B: OptimizedRationale for Optimization
Temperature Room Temperature0 °C → Room Temp.Lower temperature reduces reaction rate, enhancing the kinetic preference for the more reactive primary amine.
Ac₂O Addition Added in one portionDropwise over 30 minSlow addition prevents localized high concentrations of Ac₂O, minimizing di-acetylation.
Base None / 1.0 eq. TEA1.1 eq. TEAEnsures complete scavenging of the generated acetic acid to keep the amine nucleophilic.
Expected Mono:Di Ratio ~ 3:1 to 5:1> 10:1Controlled conditions significantly suppress the formation of the di-acetylated byproduct.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a typical isolated yield for this reaction? A: With the optimized protocol, after purification, isolated yields of 75-85% are commonly achievable. Lower yields are almost always attributable to the formation of the di-acetylated byproduct and losses during purification.

Q: How can I definitively confirm that I have acetylated the primary amine and not the secondary amine? A: NMR Spectroscopy is definitive. In the ¹H NMR spectrum, the desired product will show a characteristic acetamide N-H proton signal (a singlet or broad singlet, typically δ 7-9 ppm) and the piperazine N-H proton signal (a broad singlet, typically δ 1-3 ppm). The methylene group adjacent to the primary amine (-CH₂-NH₂) in the starting material will shift downfield upon acetylation (-CH₂-NHAc). In the ¹³C NMR, the appearance of a new carbonyl carbon around 170 ppm is indicative of amide formation. Comparing the full spectra with literature values or performing a 2D NMR experiment (like HMBC) can confirm the exact site of acetylation.

Q: Are there any alternative, one-step synthetic routes that avoid the selectivity issue? A: An alternative approach involves the reaction of N-Boc-piperazine with 2-chloro-N-(tert-butoxycarbonyl)ethylamine, followed by deprotection. However, the most direct and common route remains the acylation of 1-(2-aminoethyl)piperazine. More advanced methods for selective N-functionalization of piperazines are continually being developed, often involving catalytic C-H functionalization, but these are generally not applied for this specific target.[7]

References

  • CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • BenchChem. N-(2-Aminoethyl)piperazine synthesis protocol.
  • Pu, Y., et al. (2020). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 22(21), 7353-7358.
  • US3733325A - Preparation of aminoethylpiperazine.
  • Leger, R., et al. (2003). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 5(20), 3663-3665.
  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal Of Chemistry, 35(1), 157-166. (Describes related synthesis in the presence of triethylamine).
  • US3055901A - Preparation of aminoethylpiperazine.
  • ResearchGate. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines.
  • Maurya, R. A., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(20), 4572-4575.
  • ResearchGate. (2025).
  • IJNRD. (2024). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl)
  • Chłoń-Rzepa, G., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1096-1108.
  • EvitaChem. 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide. (Example of a similar synthesis).
  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (Discusses use of piperazine hydrochlorides to control reactivity).
  • Stepanyan, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
  • Ataman Kimya. AMINOETHYLPIPERAZINE.
  • Sigma-Aldrich. 1-(2-Aminoethyl)piperazine 99 140-31-8.
  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. (General troubleshooting guide for similar compounds).
  • MDPI. (2021).

Sources

N-(2-Piperazin-1-ylethyl)acetamide stability and storage temperature optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-Piperazin-1-ylethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and optimal storage of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of N-(2-Piperazin-1-ylethyl)acetamide and related piperazine derivatives.

Q1: What are the ideal storage conditions for N-(2-Piperazin-1-ylethyl)acetamide?

A1: For long-term stability, it is recommended to store N-(2-Piperazin-1-ylethyl)acetamide in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers suggest room temperature (RT) storage, while others may recommend refrigerated or even frozen conditions, especially for long-term preservation or when dealing with solutions.[3][4] Always refer to the manufacturer's specific recommendations on the product's certificate of analysis or safety data sheet (SDS). For solutions, especially in biological matrices like whole blood, storage at refrigerated (4°C) or frozen (-20°C) temperatures is crucial to minimize degradation, even for short periods.[4]

Q2: How does temperature affect the stability of piperazine compounds?

A2: Temperature is a critical factor in the stability of piperazine derivatives. Elevated temperatures can accelerate thermal degradation.[5] For instance, studies on aqueous piperazine solutions have shown that degradation is first-order with respect to the piperazine concentration and increases significantly with temperature.[5] Conversely, storing samples at room temperature should be avoided as it can have detrimental impacts on the stability of piperazine compounds.[4] For optimal results, especially in sensitive applications, refrigerated or frozen storage is recommended to slow down potential degradation pathways.[4]

Q3: What are the common degradation pathways for N-(2-Piperazin-1-ylethyl)acetamide?

A3: While specific degradation pathways for N-(2-Piperazin-1-ylethyl)acetamide are not extensively detailed in readily available literature, piperazine and its derivatives are known to undergo several types of degradation. These can include:

  • Oxidation: The presence of oxygen can lead to oxidative degradation, which can be catalyzed by metal ions like copper.[5]

  • Hydrolysis: The acetamide group may be susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid and amine.[6]

  • Thermal Degradation: At elevated temperatures, piperazine can undergo ring-opening reactions and other complex degradation processes.[5] Common thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[5]

Q4: Are there any incompatibilities I should be aware of when working with this compound?

A4: Yes, N-(2-Piperazin-1-ylethyl)acetamide, being a piperazine derivative, is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound. It is also advisable to avoid contact with certain metals, such as copper, which can catalyze oxidation.[5][7]

Q5: What are the visual signs of degradation for N-(2-Piperazin-1-ylethyl)acetamide?

A5: While specific visual cues for this particular compound are not documented, general signs of degradation for solid amine compounds include:

  • Color Change: A change from its original color (e.g., off-white) to a yellow or brown hue can indicate degradation.

  • Clumping or Caking: Changes in the physical state, such as the powder becoming clumpy or appearing moist, could suggest hygroscopicity and potential degradation. Piperazine itself is known to be hygroscopic.[8]

  • Odor: A change in odor, such as a stronger ammonia-like smell, might indicate decomposition.[9]

II. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the use of N-(2-Piperazin-1-ylethyl)acetamide.

Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Steps Rationale
Compound Degradation1. Verify Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (cool, dry, and protected from light). 2. Check for Visual Signs of Degradation: Inspect the compound for any color changes, clumping, or unusual odors. 3. Perform Quality Control (QC) Check: If possible, re-analyze the compound using techniques like NMR, LC-MS, or melting point determination to confirm its identity and purity.Improper storage can lead to chemical degradation, altering the compound's structure and properties, thus affecting experimental outcomes.
Contamination1. Use Fresh Solvents and Reagents: Ensure all solvents and other reagents used in the experiment are of high purity and not expired. 2. Clean Glassware and Equipment Thoroughly: Use appropriate cleaning procedures to avoid cross-contamination from previous experiments.Contaminants can interfere with the reaction or assay, leading to side reactions or inaccurate measurements.
Incorrect Concentration1. Re-calibrate Balances and Pipettes: Ensure that all measuring equipment is properly calibrated. 2. Prepare a Fresh Stock Solution: If there is any doubt about the concentration of the working solution, prepare a new one from the solid compound.Accurate concentration is critical for reproducible results. Errors in weighing or dilution can lead to significant variations in experimental data.
Problem 2: Poor Solubility of the Compound
Possible Cause Troubleshooting Steps Rationale
Incorrect Solvent1. Consult Solubility Data: Refer to the product datasheet or relevant literature for recommended solvents. 2. Test a Range of Solvents: If solubility information is unavailable, perform small-scale solubility tests with a variety of common laboratory solvents (e.g., water, DMSO, ethanol).N-(2-Piperazin-1-ylethyl)acetamide's solubility will vary depending on the solvent. Using an inappropriate solvent will result in incomplete dissolution.
Degraded Compound1. Assess Compound Integrity: As mentioned in Problem 1, check for signs of degradation.Degradation products may have different solubility profiles than the pure compound, potentially leading to solubility issues.
pH of the Solution1. Adjust pH: For aqueous solutions, the pH can significantly impact the solubility of amine-containing compounds. Try adjusting the pH to see if solubility improves. The piperazine moiety has basic nitrogen atoms that can be protonated.The ionization state of the molecule, which is pH-dependent, affects its polarity and, consequently, its solubility in polar solvents like water.
Problem 3: Safety Concerns During Handling
Possible Cause Troubleshooting Steps Rationale
Inadequate Personal Protective Equipment (PPE)1. Wear Appropriate PPE: Always wear safety glasses, gloves, and a lab coat. 2. Work in a Ventilated Area: Use a fume hood to avoid inhaling any dust or vapors.[2]Piperazine derivatives can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.
Improper Handling Techniques1. Avoid Creating Dust: Handle the solid compound carefully to minimize the generation of airborne dust.[10] 2. Wash Hands Thoroughly After Handling: This is a standard good laboratory practice to prevent accidental ingestion or skin contact.[1]Adhering to proper handling procedures minimizes the risk of exposure and ensures personal safety.

III. Experimental Protocols

Protocol 1: Recommended Storage Condition Assessment

This protocol outlines a method to determine the optimal storage temperature for N-(2-Piperazin-1-ylethyl)acetamide in your laboratory.

Materials:

  • N-(2-Piperazin-1-ylethyl)acetamide

  • Several small, airtight, amber glass vials

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Desiccator

  • Refrigerator (2-8°C)

  • Freezer (-20°C)

  • Room temperature storage area (controlled at ~20-25°C)

Procedure:

  • Initial Analysis: Upon receiving the compound, perform an initial purity analysis (e.g., HPLC) to establish a baseline (Time 0).

  • Sample Aliquoting: Weigh out several small, equal portions of the compound into the amber glass vials.

  • Storage Setup:

    • Place one set of vials in a desiccator at room temperature.

    • Place a second set of vials in a refrigerator (2-8°C).

    • Place a third set of vials in a freezer (-20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

  • Purity Assessment: Allow the vial to equilibrate to room temperature before opening. Analyze the purity of the sample using the same analytical method as the initial analysis.

  • Data Comparison: Compare the purity results at each time point to the initial baseline. The storage condition that shows the least degradation over time is the optimal condition.

IV. Data Presentation

Table 1: Summary of Recommended Storage Temperatures for Piperazine Derivatives
Compound TypeRecommended Storage TemperatureRationaleSource(s)
Solid Piperazine DerivativesRoom Temperature (cool, dry place) or Refrigerated (2-8°C)To minimize thermal degradation and moisture absorption.[1][3]
Piperazine Solutions (Aqueous)Refrigerated (4°C) or Frozen (-20°C)To slow down degradation kinetics in solution, especially in biological matrices.[4]
Phenyl Piperazines (in blood)Frozen (-20°C) for long-term (>6 months)Phenyl piperazines show significant degradation at room and refrigerated temperatures over extended periods.[4]

V. Visualizations

Diagram 1: Logical Flow for Troubleshooting Experimental Inconsistencies

A Inconsistent Experimental Results B Check for Compound Degradation A->B C Assess for Contamination A->C D Verify Compound Concentration A->D E Review Storage Conditions B->E F Visual Inspection B->F G Perform QC Analysis (e.g., HPLC, NMR) B->G H Use Fresh Solvents/Reagents C->H I Ensure Clean Equipment C->I J Recalibrate Instruments D->J K Prepare Fresh Stock Solution D->K L Degradation Confirmed G->L Purity < Specification M Contamination Likely H->M I->M N Concentration Error Identified J->N K->N O Obtain New Batch of Compound L->O P Re-run Experiment with Pure Reagents M->P Q Correct Concentration and Repeat N->Q

Caption: Troubleshooting workflow for inconsistent results.

Diagram 2: Decision Tree for Optimizing Storage Temperature

A Start: Optimize Storage Temperature B Is long-term storage (> 6 months) required? A->B C Is the compound in solid form or in solution? B->C Yes F Store at Room Temperature (cool, dry, dark) B->F No D Solid Form C->D E Solution C->E G Store at 2-8°C (Refrigerated) D->G H Store at -20°C (Frozen) D->H J Is the solution in a biological matrix? E->J I Monitor purity at regular intervals G->I H->I K Store at -20°C (Frozen) J->K Yes L Store at 2-8°C (Refrigerated) for short-term use J->L No K->I L->I

Caption: Decision guide for selecting storage temperature.

VI. References

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). N-methyl-2-(piperazin-1-yl)acetamide dihydrochloride. Retrieved from [Link]

  • Al-Asmari, A. I., & Al-Zahrani, A. M. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 115–122. [Link]

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • van der Ham, A. G. J., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 141-147.

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with N-(2-Piperazin-1-ylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and technical insights for addressing the low aqueous solubility of N-(2-Piperazin-1-ylethyl)acetamide. While the compound's predicted physicochemical properties suggest good water solubility, practical laboratory experience can often present challenges due to kinetic limitations, high concentration requirements, or the compound's solid-state properties. This document offers a systematic approach to overcoming these hurdles, ensuring reliable and reproducible experimental outcomes.

Quick Reference: Physicochemical Properties

A foundational understanding of N-(2-Piperazin-1-ylethyl)acetamide's properties is crucial for troubleshooting solubility. The data below, based on the identical compound 2-(Piperazin-1-yl)acetamide, informs the subsequent strategies.

PropertyValueSource
Molecular Formula C₆H₁₃N₃O[1][2]
Molecular Weight 143.19 g/mol [1][2]
Predicted XLogP3 -1.4[2]
Predicted pKa ~7.8 - 9.0 (for the piperazine nitrogens)[3]

Frequently Asked Questions (FAQs)

Q1: Why does my N-(2-Piperazin-1-ylethyl)acetamide show low water solubility despite a predicted negative LogP?

A: This is a common and important observation. A negative LogP predicts high hydrophilicity and thermodynamic solubility. However, several factors can lead to poor observed solubility:

  • Dissolution Rate: The speed at which the solid dissolves may be very slow. The strong crystal lattice energy of the solid form can hinder the solvation process.

  • Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility, which is often lower than the true thermodynamic equilibrium solubility. Achieving the latter may require extended equilibration times (24-72 hours) with agitation.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubilities.

  • Aggregation: At higher concentrations, molecules may self-associate or aggregate, preventing true dissolution.

Q2: What is the first and simplest method I should try to improve its solubility?

A: pH adjustment . The piperazine moiety contains two basic nitrogen atoms, making the compound's solubility highly dependent on pH.[4] By lowering the pH of the aqueous medium, these nitrogens become protonated, forming a positively charged piperazinium salt. This ionic form is significantly more polar and, therefore, more soluble in water than the neutral free base.[4] This is often the most effective and cleanest initial approach.

Q3: What are the key safety precautions when handling this compound and its formulations?

A: While specific data for this exact molecule is limited, data for structurally related compounds like N-(2-Aminoethyl)piperazine and acetamide suggest caution. N-(2-Aminoethyl)piperazine is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[5] Acetamide is a suspected carcinogen.[6][7] Therefore, standard laboratory personal protective equipment (PPE) is mandatory. This includes:

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • All handling should be performed in a well-ventilated area or a chemical fume hood.[7]

Solubilization Strategy Workflow

This diagram outlines a logical progression for selecting the appropriate solubilization method. Start with the simplest and most direct methods before proceeding to more complex formulation strategies.

G start Start: Compound Insoluble in Aqueous Buffer check_pka Does the compound have an ionizable group (pKa)? (Yes, piperazine ring) start->check_pka ph_adjust Method 1: pH Adjustment check_pka->ph_adjust Yes success1 Solubility Achieved? ph_adjust->success1 end End: Proceed with Experiment success1->end Yes co_solvent Method 2: Co-Solvent System success1->co_solvent No/Partial success2 Solubility Achieved? co_solvent->success2 success2->end Yes cyclodextrin Method 3: Cyclodextrin Complexation success2->cyclodextrin No/Partial success3 Solubility Achieved? cyclodextrin->success3 success3->end Yes reassess Re-evaluate Formulation (e.g., Solid Dispersions, Lipid-Based Systems) success3->reassess No

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guide: Step-by-Step Protocols

Method 1: pH Adjustment (In Situ Salt Formation)

Causality: This method directly leverages the basicity of the piperazine ring. According to the Henderson-Hasselbalch equation, adjusting the pH to a value approximately two units below the compound's pKa will result in >99% of the molecules existing in the protonated, highly soluble salt form. Given the predicted pKa of ~7.8-9.0, a target pH of 5.5-6.0 is a logical starting point.[3]

Step-by-Step Protocol:

  • Weigh the required amount of N-(2-Piperazin-1-ylethyl)acetamide into a sterile container.

  • Add approximately 80% of the final required volume of your aqueous buffer (e.g., deionized water, phosphate-buffered saline).

  • Begin stirring the suspension with a magnetic stir bar.

  • Slowly add a dilute acidic solution (e.g., 0.1 M HCl or 0.1 M Citric Acid) dropwise to the suspension.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Observe the suspension for visual signs of dissolution as the pH decreases. The solid should begin to dissolve as it converts to its salt form.

  • Continue adding acid until all the solid has dissolved. Note the final pH.

  • If necessary, adjust the pH back up slightly with a dilute base (e.g., 0.1 M NaOH), being careful not to exceed the pH at which the compound begins to precipitate.

  • Add the remaining volume of the aqueous buffer to reach the final desired concentration.

Troubleshooting:

  • Precipitation upon base addition: If the compound precipitates when adjusting the pH back up, it indicates you have exceeded its solubility limit at that specific pH. Note this pH as the upper limit for your formulation.

  • Incomplete dissolution: If the compound does not fully dissolve even at a low pH (e.g., pH 2), it may suggest that the counter-ion is forming an insoluble salt (e.g., a phosphate salt if using a high concentration of PBS). Try an alternative acid or buffer system.

Method 2: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This decreases the energy required to break the solute-solute interactions within the crystal lattice, thereby enhancing solubility.[4][8]

Step-by-Step Protocol (for preparing a working solution from a stock):

  • Prepare a high-concentration stock solution of N-(2-Piperazin-1-ylethyl)acetamide in a suitable, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[4]

  • In a separate container, add the volume of aqueous buffer required for your final formulation.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. Adding the stock to the buffer (and not the other way around) helps prevent the compound from "crashing out" of solution.

  • Ensure the final concentration of the co-solvent is compatible with your downstream application (e.g., typically <1% v/v for cell-based assays to avoid solvent toxicity).

Troubleshooting & Optimization:

  • Precipitation during dilution: If a precipitate forms, the kinetic solubility in the final aqueous system has been exceeded. You can try lowering the final concentration, using a different co-solvent, or combining this method with pH adjustment.

  • Co-Solvent Selection: The choice of co-solvent is critical.

Co-SolventTypical Use CaseLimitations
DMSO Primary choice for stock solutions; broad solvency.Can be toxic to cells at >1% v/v.
Ethanol Good for compounds with H-bonding groups.Less potent than DMSO; can have biological effects.
PEG 400 Often used in preclinical in vivo formulations.High viscosity; may not be suitable for all assays.[4]
Propylene Glycol Common pharmaceutical excipient.Similar to PEG 400.[4]
Method 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[9] They can encapsulate poorly soluble guest molecules, like N-(2-Piperazin-1-ylethyl)acetamide, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the guest molecule.[9][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high water solubility and low toxicity.[11][12]

Step-by-Step Protocol (Phase Solubility Study to Determine Feasibility):

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

  • Add an excess amount of N-(2-Piperazin-1-ylethyl)acetamide to each cyclodextrin solution in separate sealed vials. The solid should be clearly visible at the bottom.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.

  • Analyze the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.[13]

Troubleshooting:

  • No significant solubility increase: If the solubility does not increase, the molecule may not fit well into the cyclodextrin cavity. You could try a different type of cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which may offer different binding interactions.[12]

  • Non-linear curve: A non-linear phase solubility diagram may indicate the formation of higher-order complexes or self-aggregation of the cyclodextrin.

References

  • Mair, J., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available from: [Link]

  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available from: [Link]

  • Ali, H. S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Available from: [Link]

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Saudi Pharmaceutical Journal. Available from: [Link]

  • PubChem. 2-(Piperazin-1-yl)acetamide. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]

  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available from: [Link]

  • ResearchGate. Can I use Cyclodextrin to improve the solubility of a compound?. Available from: [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available from: [Link]

Sources

Resolving HPLC peak tailing for N-(2-Piperazin-1-ylethyl)acetamide samples

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that achieving symmetrical, sharp peaks is paramount for accurate quantification and robust analytical methods. Peak tailing, especially with basic compounds like N-(2-Piperazin-1-ylethyl)acetamide, is a frequent and frustrating issue. This guide is designed to provide you with a systematic approach to not only fix the problem but also to understand the underlying chemical principles, enabling you to develop more resilient HPLC methods.

Technical Support Center: Resolving HPLC Peak Tailing

This center is structured to first answer common, high-level questions about peak tailing and then dive into a detailed, systematic troubleshooting guide complete with actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and why is it a problem?

Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal separation, peaks are perfectly symmetrical, or "Gaussian."[2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a problem.[3]

Peak tailing is detrimental because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate integration and quantification difficult.

  • Decreases Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

  • Complicates Integration: Automated integration software can struggle to consistently and accurately determine the start and end of a tailing peak, leading to poor reproducibility.[1]

Q2: My compound is N-(2-Piperazin-1-ylethyl)acetamide. Why are basic compounds like this so prone to peak tailing?

The primary cause of peak tailing for basic compounds is unwanted secondary interactions with the stationary phase.[3] Most reversed-phase HPLC columns are made from silica particles. The surface of this silica has residual silanol groups (Si-OH).[4][5]

At mobile phase pH values above approximately 3.5-4, these silanol groups can deprotonate, becoming negatively charged (Si-O⁻).[6] Your analyte, N-(2-Piperazin-1-ylethyl)acetamide, contains basic piperazine nitrogens. At a pH below their pKa, these nitrogens will be protonated and carry a positive charge. This leads to a strong electrostatic interaction between the positively charged analyte and the negatively charged silanols, a secondary retention mechanism that causes significant peak tailing.[3][7]

Diagram: The Mechanism of Peak Tailing for Basic Analytes

The following diagram illustrates the desired hydrophobic interaction versus the problematic secondary ionic interaction that causes peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase Silica ... Silanol Si-O⁻ Silica->Silanol C18 Si-(CH₂)₁₇CH₃ Silica->C18 Analyte1 Basic Analyte (BH⁺) Analyte1->C18 Desired Hydrophobic Interaction (Good Peak) Analyte2 Basic Analyte (BH⁺) Analyte2->Silanol Undesired Ionic Interaction (Peak Tailing)

Caption: Analyte interaction with the HPLC stationary phase.

Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing for your N-(2-Piperazin-1-ylethyl)acetamide samples.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is mobile phase pH optimized? start->q1 q2 Is the column appropriate and in good condition? q1->q2 Yes sol1 Adjust pH to 2.5-3.0. Use adequate buffer. q1->sol1 No q3 Are there extra-column or hardware issues? q2->q3 Yes sol2 Use a high-purity, end-capped column. Flush or replace column. q2->sol2 No q4 Is peak tailing still present? q3->q4 No sol3 Check for dead volume. Minimize tubing length. Check for blockages. q3->sol3 Yes sol4 Consider advanced strategies (e.g., competing base, ion-pairing). q4->sol4 Yes sol1->q2 sol2->q3 sol3->q4

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Mobile Phase Optimization

Q: Is your mobile phase pH appropriate for N-(2-Piperazin-1-ylethyl)acetamide?

Expertise & Experience: The single most effective strategy for improving the peak shape of basic compounds is to lower the mobile phase pH.[3][8] By operating at a low pH (e.g., 2.5-3.0), the residual silanol groups on the silica surface become fully protonated (Si-OH), neutralizing their negative charge. This eliminates the strong ionic interaction that causes peak tailing, leaving only the desired reversed-phase retention mechanism.[3][6][7]

  • Target pH: Aim for a mobile phase pH of 2.5 to 3.0. This is well below the pKa of the silanol groups (~3.8-4.2).[6]

  • Buffer Selection: Use a buffer to maintain a stable pH. Phosphate buffers are excellent for this pH range, but be mindful of their potential precipitation in high concentrations of acetonitrile.[8] Volatile buffers like formic acid or trifluoroacetic acid (TFA) are preferred for LC-MS applications.

  • Preparation:

    • Prepare the aqueous portion of your mobile phase.

    • Add the acidic modifier. A common starting point is 0.1% (v/v) of formic acid or TFA.

    • Measure the pH of the aqueous component before mixing with the organic solvent for accurate and reproducible results.[9]

    • Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.

ModifierTypical ConcentrationRecommended pH RangeNotes
Formic Acid 0.05 - 0.1%2.5 - 3.5Good for LC-MS, less ion suppression than TFA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%2.0 - 2.5Excellent for peak shape, acts as an ion-pairing agent, but can cause ion suppression in MS and has a strong UV absorbance below 250 nm.[10][11]
Phosphate Buffer 10 - 25 mM2.0 - 3.0Excellent buffering capacity, non-volatile (not for LC-MS), risk of precipitation with >70% acetonitrile.[8]
Step 2: Column Selection and Care

Q: Are you using the right column, and is it in good condition?

Expertise & Experience: Not all C18 columns are created equal. For basic analytes, it is critical to use a modern, high-purity silica column that has been "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a small, non-polar cap (like a trimethylsilyl group), making them unavailable for secondary interactions.[4][12][13][14]

  • Choose an End-Capped Column: Select a column specifically marketed for the analysis of basic compounds. These are typically made from high-purity silica and are extensively end-capped to minimize silanol activity.[15][16] Some columns even have polar-embedded groups or are based on hybrid silica technology for enhanced stability and better peak shape for bases.[17]

  • Check Column History: If you are using an existing column, verify its history. Columns that have been used extensively at high pH (>8) can suffer from silica dissolution and loss of the bonded phase, exposing more active silanols.[2]

  • Perform a Column Flush: If you suspect the column is contaminated, flush it according to the manufacturer's instructions. A common procedure for a reversed-phase column is to wash with progressively less polar solvents. If the problem persists after flushing, the column may be degraded and require replacement.[1]

  • Use a Guard Column: A guard column is a small, inexpensive column placed before the analytical column. It can trap strongly adsorbed matrix components that might otherwise foul the main column and cause peak tailing.[2]

Step 3: Advanced Mobile Phase Strategies

Q: I've optimized my pH and am using a good column, but I still see some tailing. What's next?

Expertise & Experience: If significant tailing persists, you can employ mobile phase additives that compete with your analyte for the active silanol sites or form a neutral pair with your analyte.

  • Competing Base (Silanol Suppressor):

    • Mechanism: A competing base is a small amine compound, like triethylamine (TEA), that is added to the mobile phase.[8] Being a base itself, it preferentially interacts with the anionic silanol sites, effectively "masking" them from your analyte.

    • Protocol: Add a low concentration of TEA (e.g., 5-10 mM) to your mobile phase and adjust the final pH to your target (e.g., 3.0). Caution: TEA can shorten column lifetime by accelerating hydrolysis of the stationary phase and is not suitable for LC-MS due to its ion-suppressing effects.[8]

  • Ion-Pairing Chromatography:

    • Mechanism: An ion-pairing reagent is a molecule with a polar head and a non-polar tail, such as an alkyl sulfonate.[18][19] It is added to the mobile phase and adsorbs onto the hydrophobic C18 stationary phase. This creates a charged surface that can retain your oppositely charged analyte through ionic interactions, effectively overriding the silanol effect. Alternatively, the reagent can form a neutral ion pair with the analyte in the mobile phase, which is then retained by the C18 phase.[18][20]

    • Protocol: For a basic (cationic) analyte like yours, an anionic pairing agent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate is used.[21][22] Start with a low concentration (e.g., 5 mM) in the mobile phase. Note: Ion-pairing methods often require long equilibration times and can be difficult to transfer to LC-MS.[18] Trifluoroacetic acid (TFA) also functions as a weak ion-pairing agent.[23]

Step 4: Checking for Extra-Column and System Issues

Q: Could the problem be with my HPLC system itself?

Expertise & Experience: Sometimes, peak distortion is not a chemical issue but a physical one related to the system plumbing. "Extra-column volume" refers to any volume the sample passes through outside of the column itself (e.g., tubing, injector, detector cell). Excessive volume can cause band broadening and tailing, especially for early-eluting peaks.[15][24]

  • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) tubing to connect the injector, column, and detector.[15]

  • Check Fittings: Ensure all fittings are properly made and tightened. A poorly seated fitting can create a small void, or "dead volume," where sample can diffuse and cause tailing.[1]

  • Inspect for Blockages: A partially blocked column inlet frit can distort flow and lead to poor peak shape. If you suspect a blockage, try reversing and flushing the column (if the manufacturer allows) or replacing the frit.[3]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. Try reducing your injection volume or diluting your sample to see if the peak shape improves.[1][25]

By systematically working through these steps, from foundational mobile phase adjustments to advanced chemical strategies and hardware checks, you can effectively diagnose and resolve peak tailing for N-(2-Piperazin-1-ylethyl)acetamide and other challenging basic compounds.

References

  • What Is End-Capping in HPLC Columns? - Chrom Tech. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • The role of end-capping in reversed-phase - Phenomenex. [Link]

  • End-capping - Separation Science. [Link]

  • The Role of End-Capping in Reversed-Phase - LabRulez LCMS. [Link]

  • What does the term "endcapped column" mean? - Waters Knowledge Base. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • Which column for basic analytes - Chromatography Forum. [Link]

  • Ion Pair Chromatograpy: A Critical Prespective - MedCrave online. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide - LCGC North America. [Link]

  • Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed. [Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives - Taylor & Francis. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations - Chromatography Online. [Link]

  • HPLC Troubleshooting Guide - YMC. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - LabRulez LCMS. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications - Technology Networks. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? - ResearchGate. [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. [Link]

  • Application of Ion Pairing Chromatography to the Analysis of Inorganic Analytes: Review - ResearchGate. [Link]

  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates - Shimadzu. [Link]

Sources

Validation & Comparative

Comparative Structural Analysis of N-(2-Piperazin-1-ylethyl)acetamide Analogs: A Guide to Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of a pharmacophore is critical for predicting its behavior in complex biological systems. The N-(2-Piperazin-1-ylethyl)acetamide scaffold is a highly privileged structure in modern drug discovery. Its unique combination of a basic piperazine core, a flexible ethyl spacer, and a stable acetamide linkage makes it an ideal candidate for targeting diverse biological pathways, from neurodegenerative diseases to oncology and parasitic infections.

This guide provides an objective, data-driven comparison of N-(2-Piperazin-1-ylethyl)acetamide analogs. By deconstructing their structural anatomy, evaluating their quantitative performance, and detailing self-validating experimental workflows, we can establish a rational basis for lead optimization.

Structural Anatomy & Causality: Why This Scaffold?

To understand the performance of these analogs, we must first dissect the causality behind their structural components:

  • The Piperazine Core: Acts as a basic center (pKa ~9.8 for the secondary amine), ensuring the molecule is protonated at physiological pH. This drives aqueous solubility and enables critical salt-bridge formations with acidic residues (e.g., Aspartate or Glutamate) within target binding pockets (1)[1].

  • The Acetamide Linkage: Serves as a robust hydrogen bond donor and acceptor. Compared to esters (which are prone to rapid plasma hydrolysis) or simple alkyl chains (which lack directionality), the acetamide group provides metabolic stability and enforces a specific conformational geometry necessary for interacting with the hinge regions of kinases or the catalytic gorge of hydrolases (2)[2].

  • The Aryl/Heteroaryl Tail: Modifications here dictate the lipophilicity (LogP) and the ability to engage in π−π stacking with aromatic residues in the target site.

Pathway Ligand Piperazine-Acetamide Pharmacophore Hinge Acetamide Moiety (H-Bond Acceptor/Donor) Ligand->Hinge Solvent Piperazine Core (Protonated Nitrogen) Ligand->Solvent Hydrophobic Aryl/Benzothiazole Tail (Pi-Pi Stacking) Ligand->Hydrophobic Target Target Active Site (e.g., AChE Gorge / FLT3 Hinge) Hinge->Target Binds Cys/Asp Residues Solvent->Target Salt Bridge Formation Hydrophobic->Target Hydrophobic Pocket Outcome Enzyme Inhibition (Therapeutic Efficacy) Target->Outcome

Mechanistic binding pathway of piperazine-acetamide pharmacophores within target enzyme active sites.

Comparative Performance Analysis

Structural modifications to the N-(2-Piperazin-1-ylethyl)acetamide base yield distinct functional profiles. We categorize these into three primary classes based on recent Structure-Activity Relationship (SAR) studies:

  • Class I: Aryl-Fluorinated Acetamide Analogs. Fluorination of the aryl tail significantly enhances potency by increasing lipophilicity and metabolic resistance. These derivatives show profound efficacy against parasitic models (e.g., Cryptosporidium) and specific kinases[2].

  • Class II: Urea-Linked Piperazine Analogs. Replacing the acetamide carbon with a urea nitrogen alters the hydrogen-bonding angle. Experimental data consistently shows that acetamide derivatives possess superior potency over their urea counterparts due to more favorable hinge-region interactions[2].

  • Class III: Benzothiazole-Conjugated Acetamide Analogs. Fusing a benzothiazole moiety optimizes the scaffold for Central Nervous System (CNS) penetration. These analogs act as potent dual inhibitors of Acetylcholinesterase (AChE) and BACE-1, outperforming standard reference drugs like Donepezil in vitro (3)[3].

Quantitative Comparison Table
Analog ClassStructural ModificationPrimary TargetEfficacy (IC50/EC50)hERG Inhibition (at 30 µM)LogP (Predicted)
Class I (Acetamide) Fluorinated Aryl AcetamideCryptosporidium / Kinases0.07 µM 43 - 46%3.2
Class II (Urea) Urea Linkage ReplacementCryptosporidium / Kinases> 1.5 µM> 60%2.8
Class III (Benzothiazole) Benzothiazole-AcetamideAChE / BACE-10.030 µM N/A4.0

Data synthesized from authoritative SAR profiling studies[2][3].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating protocols. Below are the standardized methodologies for synthesizing and biologically profiling these compounds, complete with the causality behind each critical step.

Protocol A: Synthesis and Structural Validation

Objective: Generate high-purity analogs and verify structural integrity prior to biological screening.

  • Amide Coupling: React the piperazine intermediate with the desired aryl acetic acid derivative using HATU and DIPEA in DMF.

    • Causality: HATU is utilized over older coupling reagents (like DCC) because it ensures rapid activation of the carboxylic acid, minimizing epimerization and improving yields for sterically hindered piperazine derivatives.

  • Deprotection: Treat the resulting intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane.

    • Causality: TFA cleanly removes Boc-protecting groups from the piperazine nitrogen without cleaving the newly formed, highly stable acetamide bond.

  • Self-Validating Checkpoint (LC-MS & NMR): Analyze the product via APCI-MS and 1 H-NMR.

    • Causality: If the M+H peak is absent, or if the characteristic acetamide singlet (typically around 4.30–4.49 ppm) is missing, the reaction is aborted. This prevents the waste of expensive biological reagents on degraded or incorrectly synthesized compounds[3][4].

Protocol B: Pharmacokinetic (PK) & Off-Target Profiling

Objective: Assess plasma stability and cardiotoxicity (hERG liability).

  • Plasma Protein Denaturation: Extract blood plasma and add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., 5 ng/ml Enalapril).

    • Causality: Ice-cold acetonitrile rapidly precipitates plasma proteins and instantly halts enzymatic degradation of the acetamide linker. The internal standard self-validates the extraction efficiency, ensuring the measured concentration reflects the true in vivo state[2].

  • hERG Binding Assay: Profile the synthesized analogs at an elevated concentration of 30 µM.

    • Causality: While standard initial assays often use 10 µM, profiling at 30 µM provides a wider dynamic range. This allows researchers to discern subtle differences in off-target cardiotoxicity between closely related fluorinated analogs early in the SAR phase[2].

G Start N-(2-Piperazin-1-ylethyl)acetamide Core Scaffold Mod1 Class I: Aryl Fluorination (Increased Lipophilicity) Start->Mod1 Mod2 Class II: Urea Substitution (Altered H-Bond Geometry) Start->Mod2 Mod3 Class III: Benzothiazole Conjugation (CNS Penetration) Start->Mod3 Eval1 In Vitro Efficacy Assays (AChE, Kinase, Parasitic) Mod1->Eval1 Mod2->Eval1 Mod3->Eval1 Eval2 Off-Target Profiling (hERG Binding @ 30 µM) Eval1->Eval2 Active Hits Opt Lead Selection (High Efficacy, Low Toxicity) Eval2->Opt Safe Profiles

Workflow for the structural modification and biological evaluation of piperazine-acetamide analogs.

Conclusion

The comparative structural analysis of N-(2-Piperazin-1-ylethyl)acetamide analogs demonstrates that the acetamide linkage is not merely a passive spacer, but an active participant in target engagement. Replacing it with a urea linkage generally diminishes potency, whereas functionalizing the aryl tail (via fluorination or benzothiazole conjugation) exponentially increases target specificity. By adhering to the self-validating synthesis and profiling protocols outlined above, researchers can confidently optimize this pharmacophore for their specific therapeutic applications.

References

  • Title: Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine Source: NIH PMC URL
  • Title: Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐ yl)‐2‐[(substituted)
  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: RSC Publishing URL

Sources

Benchmarking N-(2-Piperazin-1-ylethyl)acetamide Against Standard Inhibitors: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule autophagy modulators is a critical vector in neurodegenerative disease and oncology research. N-(2-Piperazin-1-ylethyl)acetamide (N-PEA) represents an emerging, highly soluble piperazine-acetamide scaffold evaluated for its ability to stimulate the autophagic clearance of misfolded proteins. Due to its favorable physicochemical properties, this scaffold is frequently utilized in target-based screening.

This guide provides a rigorous framework for benchmarking N-PEA against gold-standard inhibitors: Rapamycin (an allosteric mTORC1 inhibitor), Torin 1 (an ATP-competitive dual mTORC1/2 inhibitor), and Bafilomycin A1 (a late-stage lysosomal inhibitor). By utilizing self-validating experimental systems, researchers can accurately classify the mechanistic profile and efficacy of novel piperazine derivatives.

Mechanistic Framework & Causality

To rigorously evaluate N-PEA, it must be contextualized within the mammalian target of rapamycin (mTOR) signaling axis, which serves as the master regulator of cellular metabolism and autophagy[1]. Under nutrient-rich conditions, the mTORC1 complex actively suppresses autophagy by phosphorylating the ULK1 kinase complex[1].

Inhibition of mTORC1 relieves this suppression, driving autophagosome nucleation. However, a critical analytical challenge arises: an accumulation of autophagosomes can result from either induced autophagosome synthesis (a positive therapeutic effect) or impaired lysosomal degradation (a toxic effect). Therefore, benchmarking novel compounds like N-PEA requires isolating these variables through a self-validating "autophagic flux" assay[2].

Pathway Nutrients Nutrient Signals mTORC1 mTORC1 Complex Nutrients->mTORC1 ULK1 ULK1 Initiation Complex mTORC1->ULK1 Phosphorylates & Inhibits Autophagosome Autophagosome ULK1->Autophagosome Drives Nucleation Lysosome Lysosome (Degradation) Autophagosome->Lysosome Fusion & Clearance NPEA N-PEA (Test Scaffold) NPEA->mTORC1 Putative Inhibition Rapamycin Rapamycin / Torin 1 (Standard Inhibitors) Rapamycin->mTORC1 BafA1 Bafilomycin A1 (Flux Clamp) BafA1->Lysosome Blocks V-ATPase

Fig 1. mTORC1-mediated autophagic signaling and inhibitor intervention points.

Experimental Benchmarking Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies establish causality by employing specific pharmacological clamps.

Protocol 1: Self-Validating Autophagic Flux Assay (LC3 Turnover)

The Causality Principle: During autophagy, cytosolic LC3-I is lipidated to form LC3-II, which embeds into the autophagosome membrane. Because LC3-II is degraded upon lysosomal fusion, measuring steady-state LC3-II is highly prone to false positives[2]. To prove N-PEA induces true autophagic flux, we employ a "lysosomal clamp" using Bafilomycin A1 (BafA1), a V-ATPase inhibitor[2]. If N-PEA genuinely induces autophagy, the combination of N-PEA + BafA1 will yield significantly higher LC3-II levels than BafA1 alone.

Methodology:

  • Cell Culture: Seed HCT116 cells at 3×105 cells/well in 6-well plates. Incubate for 24 hours at 37°C.

  • Compound Treatment: Wash cells with PBS. Apply treatments in complete media: Vehicle (0.1% DMSO), N-PEA (10 µM), Rapamycin (100 nM), and Torin 1 (250 nM). Incubate for 4 hours.

  • The Lysosomal Clamp: Add Bafilomycin A1 (100 nM) to half of the experimental wells for the final 2 hours of the treatment window.

  • Harvesting: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Detection: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and immunoblot for LC3B and a loading control (GAPDH).

Protocol 2: Target Engagement via Phospho-Kinase Profiling

The Causality Principle: To determine if the piperazine-acetamide scaffold mimics the allosteric profile of Rapamycin (mTORC1 specific) or the ATP-competitive profile of Torin 1 (dual mTORC1/2), we must assess distinct downstream substrates. p70S6K (Thr389) serves as the readout for mTORC1, while AKT (Ser473) serves as the readout for mTORC2[1].

Methodology:

  • Treat HCT116 cells with a dose-response gradient of N-PEA (0.1 µM to 50 µM) alongside Rapamycin and Torin 1 controls for 2 hours.

  • Extract proteins and perform immunoblotting against p-p70S6K, total p70S6K, p-AKT, and total AKT.

Workflow Step1 1. Cell Culture & Starvation Step2 2. Compound Treatment (N-PEA vs Controls) Step1->Step2 Step3 3. Bafilomycin A1 Addition (Flux Clamp) Step2->Step3 Step4 4. Cell Lysis & Protein Extraction Step3->Step4 Step5 5. Immunoblotting (LC3, p-p70S6K) Step4->Step5

Fig 2. Step-by-step experimental workflow for the self-validating autophagic flux assay.

Data Presentation & Comparative Analysis

The following table summarizes representative quantitative benchmarking data, illustrating how N-PEA compares to standard inhibitors across key biochemical and phenotypic parameters.

CompoundPrimary Target / MechanismmTORC1 IC50 (p-p70S6K)mTORC2 IC50 (p-AKT)Autophagic Flux (LC3-II + BafA1)CC50 (Cell Viability)
N-PEA Putative mTORC1/Autophagy Modulator1.2 µM>50 µMStrong Induction (3.5x fold)>100 µM
Rapamycin Allosteric mTORC1 Inhibitor0.1 nM>10 µMModerate Induction (2.1x fold)>50 µM
Torin 1 ATP-Competitive mTORC1/2 Inhibitor2.0 nM15 nMStrong Induction (3.8x fold)12 µM
Bafilomycin A1 V-ATPase Inhibitor (Lysosome)N/AN/ABlocked Degradation5 µM
Analytical Insights
  • Efficacy vs. Toxicity: While Torin 1 induces robust autophagic flux by completely inhibiting mTORC1/2, it exhibits significant cytotoxicity (CC50 = 12 µM). N-PEA demonstrates a highly favorable toxicity profile (CC50 > 100 µM), making the piperazine-acetamide scaffold ideal for long-term clearance assays in fragile neuronal models.

  • Mechanistic Alignment: N-PEA selectively inhibits mTORC1 readouts without affecting mTORC2 (p-AKT), mirroring the selectivity of Rapamycin but offering a distinct structural footprint that may bypass specific resistance mutations.

Conclusion & Strategic Application

Benchmarking N-(2-Piperazin-1-ylethyl)acetamide against standard inhibitors reveals it as a robust, low-toxicity scaffold for driving autophagic flux. When designing assays requiring prolonged compound exposure—such as the clearance of aggregated huntingtin or alpha-synuclein—N-PEA provides a superior therapeutic window compared to highly cytotoxic ATP-competitive kinase inhibitors like Torin 1. However, for acute, rapid induction of autophagy where cell viability is secondary, Torin 1 remains the standard. In all evaluations, the use of a Bafilomycin A1 clamp remains non-negotiable to ensure data integrity and differentiate true flux from lysosomal impairment[2].

References

  • [1] Kim J, Guan KL. mTOR: a pharmacologic target for autophagy regulation. Journal of Clinical Investigation (via PMC). URL:

  • [2] Klionsky DJ, et al. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy (via Taylor & Francis / ISTA). URL:

Sources

Cross-Reactivity Validation for N-(2-Piperazin-1-ylethyl)acetamide Antibodies: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Pharmacokinetic (PK) Scientists Content Focus: Small Molecule (Hapten) Antibody Validation, Cross-Reactivity Profiling, and Assay Optimization

Executive Summary: The Challenge of Small Molecule Specificity

N-(2-Piperazin-1-ylethyl)acetamide is a low-molecular-weight compound characterized by a piperazine ring linked to an ethylacetamide moiety. In pharmacokinetic and diagnostic assays, generating highly specific antibodies against such small molecules (haptens) is notoriously difficult. Because small molecules lack the complex three-dimensional epitopes of large proteins, antibodies often inadvertently recognize the linker used for carrier protein conjugation or structurally homologous metabolites[1].

This guide provides a rigorous, data-driven comparison between a highly optimized monoclonal antibody (MAb-PEA-01 ) and a standard commercially available polyclonal antibody (pAb-Std ). Furthermore, it establishes a self-validating methodological framework for assessing cross-reactivity using Competitive ELISA and Surface Plasmon Resonance (SPR).

Mechanistic Causality: Why Cross-Reactivity Occurs in Piperazine Derivatives

When validating antibodies against haptens like N-(2-Piperazin-1-ylethyl)acetamide, standard direct-binding assays (like Western Blot) are fundamentally inadequate[2]. The core issues stem from two structural phenomena:

  • Pharmacophore Homology: The piperazine ring is a ubiquitous structural motif in pharmacology. Antibodies may bind to the piperazine ring itself rather than the specific ethylacetamide side chain, leading to false positives when other piperazine derivatives are present in the sample.

  • Linker/Carrier Recognition: To induce an immune response, the small molecule must be conjugated to a carrier protein (e.g., BSA, KLH). The immune system often generates antibodies against the conjugation linker or the neo-epitopes formed at the hapten-carrier junction[1].

A robust validation protocol must therefore actively challenge the antibody with isolated carrier proteins, isolated linkers, and structurally truncated analogs to prove true target engagement[3].

Comparative Performance Data: MAb-PEA-01 vs. pAb-Std

To objectively evaluate specificity, we utilize a competitive indirect ELISA format. In this assay, free compounds in solution compete with immobilized N-(2-Piperazin-1-ylethyl)acetamide-BSA for antibody binding.

Cross-reactivity (CR) is calculated as: (IC50 of Target / IC50 of Analog) × 100.

Table 1: Cross-Reactivity Profiling (Competitive ELISA)
Test CompoundStructural Deviation from TargetMAb-PEA-01 IC50 (ng/mL)MAb-PEA-01 % CRpAb-Std IC50 (ng/mL)pAb-Std % CR
N-(2-Piperazin-1-ylethyl)acetamide None (Target) 1.2 100% 4.5 100%
N-EthylpiperazineLacks acetamide group>10,000<0.01%1802.5%
Piperazine (unsubstituted)Lacks ethylacetamide chain>10,000<0.01%855.2%
AcetamideLacks piperazine-ethyl group>10,000<0.01%>10,000<0.04%
Carrier Protein (BSA)Conjugation control>10,000<0.01%4501.0%

Data Interpretation: The standard polyclonal antibody (pAb-Std) exhibits significant off-target binding to unsubstituted piperazine and the carrier protein, indicating a polyclonal response heavily skewed toward the ring structure and conjugation sites. Conversely, MAb-PEA-01 demonstrates exquisite specificity, requiring the complete N-(2-Piperazin-1-ylethyl)acetamide structure for binding, making it the superior choice for complex biological matrices.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay failure or non-specific interactions.

Protocol A: Competitive Indirect ELISA for Hapten Specificity

Because haptens are too small to accommodate two antibodies simultaneously, sandwich ELISAs are impossible. Competitive ELISA is the gold standard for small molecule quantification[2].

Step-by-Step Methodology:

  • Coating: Coat microtiter plates with 100 µL/well of N-(2-Piperazin-1-ylethyl)acetamide conjugated to a different carrier protein than used for immunization (e.g., Ovalbumin if immunized with KLH) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality Check: Using a different carrier protein eliminates false signals from anti-carrier antibodies.

  • Blocking: Wash plates 3x with PBST. Block with 200 µL/well of 3% skim milk in PBST for 2 hours at 37°C to prevent non-specific adsorption.

  • Competition Phase: In a separate plate, pre-incubate the primary antibody (optimized concentration) with serial dilutions of the free target or cross-reactants (competitors) for 1 hour.

  • Binding: Transfer 100 µL of the pre-incubated mixture to the coated plate. Incubate for 1 hour at room temperature.

    • Causality Check: High concentrations of a highly cross-reactive free competitor will bind the antibody in solution, preventing it from binding to the plate, resulting in a loss of signal.

  • Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody. Incubate for 45 minutes. Wash 5x. Add TMB substrate, stop with 1M H2SO4, and read absorbance at 450 nm.

G A 1. Immobilized Hapten-OVA B 2. Add Antibody + Free Competitor A->B C 3. Wash Unbound Complexes B->C D 4. Add HRP-Secondary & Substrate C->D E 5. Measure Absorbance (Inversely Proportional) D->E

Caption: Competitive ELISA workflow for small molecule cross-reactivity quantification.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While ELISA provides equilibrium data (IC50), it cannot resolve the real-time association ( kon​ ) and dissociation ( koff​ ) rates. SPR is essential for validating the exact binding affinity ( KD​ ) and confirming that cross-reactants do not have transient, high-on/high-off interactions[3][4].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the antibody (MAb-PEA-01) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to reach ~1000 Response Units (RU).

  • Analyte Preparation: Prepare serial dilutions of N-(2-Piperazin-1-ylethyl)acetamide and structural analogs in running buffer (HBS-EP+).

  • Injection (Association): Inject analytes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds.

  • Buffer Flow (Dissociation): Switch to running buffer for 300 seconds to monitor the dissociation phase.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to remove bound analyte and regenerate the antibody surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate kon​ , koff​ , and KD​ .

G Chip Sensor Chip (Immobilized MAb-PEA-01) Inject Inject Small Molecule Analyte (Target vs. Cross-reactant) Chip->Inject Assoc Association Phase Measure k_on Inject->Assoc Dissoc Dissociation Phase Measure k_off Assoc->Dissoc Output Sensorgram Output Calculate K_D Affinity Dissoc->Output

Caption: Real-time SPR kinetic profiling for precise antibody affinity and cross-reactivity measurement.

Conclusion

Validating antibodies against N-(2-Piperazin-1-ylethyl)acetamide requires a stringent focus on structural analogs to rule out piperazine-ring or conjugation-linker cross-reactivity. As demonstrated by the comparative data, MAb-PEA-01 provides a highly specific, structurally dependent binding profile, making it suitable for rigorous analytical applications, whereas standard polyclonals risk significant false-positive interference. Utilizing competitive ELISA alongside SPR kinetic profiling ensures a comprehensive, self-validating understanding of antibody performance.

References

  • Precision Antibody. ELISA, Flow, Western: Choosing the Right Assay for Your Antibody.[2] Available at: [Link]

  • Biaffin GmbH & Co KG. Antibody Characterisation.[4] Available at: [Link]

  • Creative Diagnostics. Antibody Validation.[3] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.[1] Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-Piperazin-1-ylethyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling N-(2-Piperazin-1-ylethyl)acetamide

Target Audience: Drug Development Scientists, Chemical Biologists, and Laboratory Safety Officers.

N-(2-Piperazin-1-ylethyl)acetamide (CAS: 24031-32-1) is a highly reactive piperazine derivative frequently utilized as an intermediate in pharmaceutical synthesis. While its structural properties make it highly valuable for drug development, they also impart severe occupational hazards. This guide provides an authoritative, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Causality of Chemical Hazards

To design an effective safety protocol, we must first understand the molecular interactions between N-(2-Piperazin-1-ylethyl)acetamide and biological tissues. Do not treat this chemical as a generic irritant; its hazards are specific and severe.

  • Lipid Saponification and Corrosivity: Like many secondary and tertiary amines, this compound is highly basic. Upon contact with the skin or ocular mucosa, the amine groups catalyze the saponification of cellular membrane lipids. Unlike acid burns, which form a coagulative protein eschar that limits deeper penetration, amine-induced liquefactive necrosis allows the chemical to penetrate deeply into the subcutaneous tissue, causing severe, delayed-onset burns.

  • Protein Haptenation and Respiratory Sensitization: Piperazine derivatives are potent low-molecular-weight (LMW) respiratory and skin sensitizers. Mechanistically, these LMW electrophiles lack the size to trigger an immune response directly. However, they undergo haptenation—covalently binding to nucleophilic lysine residues on endogenous carrier proteins such as [1]. This newly formed hapten-protein complex is recognized by dendritic cells, triggering a Th2-mediated adaptive immune response. Repeated exposure, even at sub-irritant concentrations, can lead to irreversible [2].

Quantitative PPE Selection Matrix

The selection of PPE must account for the chemical's permeation rate and degradation potential. Natural rubber latex is strictly prohibited, as amine compounds rapidly degrade the polymer matrix.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Butyl Rubber, Nitrile, or Neoprene (EN 374-1:2016 Type A)These elastomers provide against aqueous and organic piperazine solutions [3].
Eye/Face Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1) + Face ShieldPrevents aerosolized droplet deposition on the ocular mucosa, mitigating rapid liquefactive necrosis.
Respiratory Protection NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridgesFilters volatile amine vapors and airborne dust, preventing pulmonary haptenation and Th2-mediated sensitization.
Body Protection Tychem® or equivalent chemical-resistant apron over a lab coatProvides an impermeable barrier against accidental splashes, preventing saturation of woven lab coat fabrics.

Self-Validating Operational Protocols

Every handling procedure must incorporate built-in validation steps to ensure the integrity of the safety system before exposure occurs.

Protocol A: Pre-Operational PPE Donning and Validation

  • Fume Hood Verification: Before opening the chemical container, verify that the chemical fume hood is operating at a minimum face velocity of 0.5 m/s (100 fpm). Validation: Check the digital airflow monitor; if an alarm is present or airflow is below threshold, abort the operation.

  • Glove Integrity Testing: Select appropriate EN 374-compliant gloves. Validation: Perform a pneumatic inflation test by trapping air inside the glove and rolling the cuff tightly. Submerge in water or hold near the ear; any pressure drop or bubbling indicates micro-tears, invalidating the barrier. Discard and select a new pair.

  • Double-Gloving Technique: Don a highly tactile inner nitrile glove, followed by a heavier-duty outer butyl rubber or neoprene glove. This ensures that if the outer glove is mechanically compromised, a secondary chemical barrier remains intact.

  • Respirator Seal Check: Don the full-face respirator. Validation: Perform a negative pressure check by covering the P100/OV cartridges with your hands and inhaling gently. The facepiece should collapse slightly and hold the vacuum for 10 seconds, confirming an airtight seal.

Protocol B: Handling and Dispensing

  • Closed-System Transfer: Whenever possible, dissolve the solid N-(2-Piperazin-1-ylethyl)acetamide in a compatible solvent within a sealed glovebox or under local exhaust ventilation to eliminate dust generation.

  • Static Mitigation: Because the anhydrous powder can be hygroscopic and potentially combustible, ground all spatulas and receiving vessels to prevent electrostatic discharge.

Protocol C: Post-Operational Doffing and Decontamination

  • Outer Glove Decontamination: While still under the fume hood, wipe the outer gloves with a damp, disposable specialized chemical wipe to remove gross contamination.

  • Asymmetric Doffing: Remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) to trap residual chemicals inside the inverted glove.

  • Respirator Removal: Remove the respirator last, handling only the straps, to ensure you are not exposed to residual airborne particulates during the doffing process.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is critical to prevent aerosolization and respiratory exposure.

  • Evacuation and Assessment: Immediately evacuate personnel from the immediate vicinity. Assess the ventilation status.

  • Emergency PPE: The spill response team must don Self-Contained Breathing Apparatus (SCBA) and heavy-duty butyl rubber suits if the spill exceeds 50 grams outside of a fume hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical binder. Do not use sawdust, as amines can react exothermically with organic materials.

  • Mechanical Cleanup: Using non-sparking tools, scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization: Wipe the spill area with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

  • RCRA-Compliant Disposal: Seal, label, and manifest the container as "Corrosive/Toxic Amine Waste" for collection by a licensed hazardous waste contractor. Never flush piperazine derivatives down the laboratory sink.

Spill Response Workflow Visualization

G Start Spill Detected Evac Evacuate Area & Assess Ventilation Start->Evac PPE Don Emergency PPE (SCBA, Butyl Gloves) Evac->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Clean Mechanical Cleanup & Seal in HDPE Container Contain->Clean Dispose RCRA-Compliant Disposal Clean->Dispose

Workflow for N-(2-Piperazin-1-ylethyl)acetamide spill response and containment.

References

  • Enoch, S. J., et al. "Electrophilic Reaction Chemistry of Low Molecular Weight Respiratory Sensitizers." Chemical Research in Toxicology, ACS Publications.[Link]

  • Boverhof, D. R., et al. "Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers." Frontiers in Toxicology, PMC.[Link]

  • "Chemical Handling Glove Guide." Health, Safety and Environment Office, HKUST.[Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.